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2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Documentation Hub

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  • Product: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: Structure, Synthesis, and Applications in Tubulin Inhibitor Design

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist specializing in rational drug design, I frequently encounter the challenge of optimizing highly potent but chemically unstable natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist specializing in rational drug design, I frequently encounter the challenge of optimizing highly potent but chemically unstable natural products. The compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline —structurally synonymous with 3-(3-amino-4-methoxyphenyl)-1H-1,2,4-triazole —represents a masterclass in bioisosteric replacement and scaffold rigidification.

This molecule serves as a critical building block in the development of next-generation tubulin polymerization inhibitors, specifically as an analog of the potent vascular disrupting agent (VDA) Combretastatin A-4 (CA-4). The native CA-4 molecule suffers from two major liabilities: the cis-double bond readily isomerizes to the inactive trans-configuration under physiological conditions, and the 3-hydroxy-4-methoxyphenyl "B-ring" exhibits poor aqueous solubility and rapid glucuronidation .

By integrating a 1,2,4-triazole ring, we replace the unstable cis-olefin with a rigid, metabolically stable heterocyclic spacer that perfectly mimics the active geometry. Concurrently, replacing the B-ring hydroxyl group with an amino group (forming the aniline) drastically improves the pharmacokinetic profile, water solubility, and hydrogen-bonding capacity within the colchicine binding site .

Physicochemical Properties & Structural Analysis

To understand why this specific substitution pattern is favored in modern drug discovery, we must analyze its physicochemical profile. The table below summarizes the quantitative data driving its utility as a lead-like building block.

PropertyValueRationale / Implication
Molecular Formula C9H10N4O-
Molecular Weight 190.20 g/mol Low MW allows for extensive functionalization at the triazole N1 or C5 positions without exceeding Lipinski's Rule of 5.
LogP (Calculated) ~1.2 - 1.5Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 78.4 ŲExcellent balance for oral bioavailability; ensures sufficient polarity without compromising cellular uptake.
H-Bond Donors 2 (-NH2, Triazole -NH)Facilitates critical hydrogen bonding with key residues (e.g., Val238 and Cys241) in the colchicine site of β-tubulin.
H-Bond Acceptors 4 (Methoxy -O-, Triazole -N=)Enhances aqueous solubility compared to the native CA-4 B-ring, mitigating formulation challenges.

Synthetic Methodology

The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline requires a highly regioselective approach to construct the triazole ring while preserving the methoxy ether and selectively reducing the nitro precursor. The following protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure high fidelity at each step.

Synthesis SM 4-Methoxy-3- nitrobenzonitrile Int1 Amidrazone Intermediate SM->Int1 NH2NH2·H2O EtOH, Reflux Int2 Nitro-Triazole Intermediate Int1->Int2 HC(OEt)3 Reflux, 4h Prod 2-Methoxy-5-(1H-1,2,4- triazol-3-yl)aniline Int2->Prod H2, Pd/C MeOH, RT

Fig 1: Three-step synthetic route of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

Step-by-Step Protocol

Step 1: Amidrazone Formation

  • Procedure: Dissolve 4-methoxy-3-nitrobenzonitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (3.0 eq) dropwise. Reflux the mixture for 8 hours.

  • Causality: The excess hydrazine drives the nucleophilic addition to the electrophilic nitrile carbon, overcoming the steric hindrance of the adjacent methoxy group. Ethanol is chosen as a protic solvent to stabilize the transition state.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (

    
     ~0.6) and appearance of a highly polar spot (
    
    
    
    ~0.1) confirms amidrazone formation. LC-MS should show an
    
    
    peak at m/z 211.

Step 2: Triazole Cyclization

  • Procedure: Concentrate the amidrazone intermediate. Resuspend in triethyl orthoformate (excess, acting as both reagent and solvent). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux for 4 hours.

  • Causality: Triethyl orthoformate serves as a one-carbon electrophilic synthon. The acid catalyst promotes the elimination of ethanol, driving the condensation and subsequent cyclization to form the aromatic 1,2,4-triazole ring.

  • Validation Checkpoint: The reaction mixture turns clear, then precipitates upon cooling. Filter and wash with cold diethyl ether.

    
    H-NMR (DMSO-
    
    
    
    ) should reveal a diagnostic sharp singlet at ~8.5 ppm corresponding to the triazole C5-H proton.

Step 3: Nitro Reduction

  • Procedure: Dissolve the nitro-triazole intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N

    
    , then introduce H
    
    
    
    gas (1 atm via balloon). Stir at room temperature for 6 hours. Filter through Celite to remove the catalyst.
  • Causality: Catalytic hydrogenation selectively reduces the nitro group to the primary amine without cleaving the robust triazole ring or the methoxy ether. Methanol ensures full solubility of the polar intermediate.

  • Validation Checkpoint: LC-MS

    
     at m/z 191.2. 
    
    
    
    H-NMR should show a broad singlet at ~5.0 ppm (2H, -NH
    
    
    ), confirming the successful reduction to the final aniline product.

Mechanism of Action: Microtubule Destabilization

When integrated into a larger diaryl-triazole scaffold, the 2-methoxy-5-(1H-1,2,4-triazol-3-yl)aniline core acts as a potent inhibitor of tubulin polymerization . The triazole ring locks the flanking aryl groups at a ~60° dihedral angle, perfectly mimicking the bioactive conformation required to bind the colchicine site located at the interface of the α/β-tubulin heterodimer.

MOA Compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CA-4 Analog Core) Target Colchicine Binding Site (β-Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Destabilizes Microtubules Effect2 G2/M Phase Arrest & Apoptosis Effect1->Effect2 Cell Cycle Blockade Effect3 Tumor Vasculature Disruption Effect1->Effect3 Endothelial Cell Rounding

Fig 2: Mechanism of action for triazole-based tubulin polymerization inhibitors.

Experimental Protocols for Biological Evaluation

To validate the efficacy of compounds derived from this building block, rigorous in vitro assays must be employed. The following protocol outlines the gold standard for assessing tubulin polymerization inhibition.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
  • Objective: Validate the mechanism of action by measuring the real-time inhibition of tubulin assembly.

  • Reagents: Porcine brain tubulin (>99% pure), GTP, PIPES buffer, DAPI (fluorescent reporter).

  • Procedure:

    • Pre-warm a 96-well half-area plate and a fluorescence plate reader to 37°C.

    • Prepare a 3 mg/mL solution of porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl

      
      , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI.
      
    • Add the test compound (dissolved in DMSO) to the wells at varying concentrations (1 nM to 10 µM). Critical: Final DMSO concentration must be ≤1% to prevent solvent-induced tubulin denaturation.

    • Rapidly add the tubulin mixture to the wells to initiate polymerization.

    • Monitor fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Causality: DAPI binds to the minor groove of assembled microtubules, resulting in a massive fluorescence enhancement. As the triazole compound binds to the colchicine site, it prevents the addition of tubulin heterodimers to the growing microtubule plus-end, leading to a flattened fluorescence curve.

  • Validation Checkpoint: A positive control (e.g., CA-4 or Colchicine) must show complete suppression of the polymerization curve. A vehicle control (1% DMSO) must show a classic sigmoidal polymerization curve (nucleation, elongation, and steady-state phases).

Conclusion

The rational design of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline exemplifies the power of bioisosterism and conformational restriction in medicinal chemistry. By substituting the metabolically vulnerable B-ring of Combretastatin A-4 with a 3-amino-4-methoxyphenyl moiety, and locking the active geometry with a 1,2,4-triazole core, researchers can synthesize highly potent, water-soluble, and chemically stable microtubule-destabilizing agents. The self-validating synthetic and biological protocols provided herein ensure a robust framework for translating this structural motif into viable clinical candidates.

References

  • Title: Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors Source: Scientific Reports (Nature) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

therapeutic potential of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline in research

Therapeutic Potential of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: A Privileged Scaffold in Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the identification of versatile, drug-...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the identification of versatile, drug-like building blocks is paramount to accelerating lead optimization. 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) has emerged as a highly privileged scaffold. By combining an aniline hinge-binder, an ortho-methoxy conformational lock, and a metabolically stable 1,2,4-triazole bioisostere, this molecule offers a precise geometric arrangement ideal for targeting complex kinase domains and allosteric pockets. As a Senior Application Scientist, I have structured this technical guide to provide researchers with the mechanistic rationale, physicochemical data, and self-validating protocols necessary to successfully integrate this scaffold into advanced drug discovery workflows.

Structural and Mechanistic Profiling

The therapeutic potential of this scaffold lies in the synergistic causality of its three functional groups. Understanding why these groups are positioned together is critical for rational drug design.

The Ortho-Methoxy Effect: Conformational Locking and Water Displacement

The methoxy group is frequently mischaracterized merely as a solubilizing or electron-donating appendage. In reality, it acts as a highly specific "scout" for protein pocket exploration[1]. When positioned ortho to the aniline amine, the methoxy oxygen forms a strong intramolecular hydrogen bond with the aniline N-H (or a subsequently formed amide N-H). This interaction locks the molecule into a planar conformation, significantly reducing the entropic penalty upon target binding[2]. Furthermore, the methoxy group possesses a low Polar Surface Area (PSA) compared to sulfones or other hydrogen-bond acceptors, allowing it to efficiently displace high-energy structural water molecules within kinase pockets—a strategy that was pivotal in the discovery of breakthrough TYK2 inhibitors[1][3].

The 1,2,4-Triazole Bioisostere: Metabolic Stability

Primary and secondary amides are ubiquitous in drug design but are highly susceptible to enzymatic hydrolysis by amidases[4]. The 1,2,4-triazole ring serves as a robust, metabolically stable bioisostere[5]. It retains the critical dual hydrogen-bond donor/acceptor network required to engage key residues (such as Arg738 in the TYK2 pseudokinase domain) while dramatically extending the compound's pharmacokinetic half-life[3].

Regioisomer Advantage (5- vs. 3-Position)

While the 3-triazolyl regioisomer is famously utilized in the FDA-approved drug deucravacitinib, utilizing the 5-triazolyl isomer alters the exit vector of the pharmacophore. This allows medicinal chemists to probe alternative sub-pockets (such as solvent-exposed regions or deep allosteric clefts) and generate novel intellectual property while retaining the core ortho-methoxy conformational lock.

G Scaffold 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Privileged Scaffold Aniline Aniline Moiety (Position 1) Scaffold->Aniline Methoxy Methoxy Group (Position 2) Scaffold->Methoxy Triazole 1,2,4-Triazole Ring (Position 5) Scaffold->Triazole Hinge Kinase Hinge Binding / Linker Attachment Aniline->Hinge ConfLock Conformational Lock (Intramolecular H-Bond) Methoxy->ConfLock WaterDisp Water Displacement (Low PSA) Methoxy->WaterDisp HBond Dual H-Bond Donor/Acceptor (Metabolic Stability) Triazole->HBond

Figure 1: Pharmacophore mapping and mechanistic rationale of the scaffold's functional groups.

Quantitative Data Presentation

To facilitate lead selection, the physicochemical properties of the target scaffold are compared against standard aniline and its closely related 3-regioisomer.

PropertyStandard Aniline2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
CAS Number 62-53-31340315-17-41609394-10-6
Molecular Weight 93.13 g/mol 190.20 g/mol 204.23 g/mol
H-Bond Donors 121
H-Bond Acceptors 144
Topological PSA 26.0 Ų77.0 Ų68.0 Ų
Key Structural Role Baseline hinge binderDual H-bond network, unmethylated triazoleMethylated triazole, specific steric fit

Experimental Workflows & Self-Validating Protocols

Integrating this scaffold into a heteroaryl core (e.g., pyrimidine or pyrazine) requires optimized cross-coupling conditions. Furthermore, biological evaluation must ensure that the conformational lock translates to actual target engagement.

Workflow Step1 Step 1: Scaffold Selection 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Step2 Step 2: Buchwald-Hartwig Amination Pd-catalyzed C-N coupling Step1->Step2 Step3 Step 3: Purification & Characterization HPLC, NMR, LC-MS Step2->Step3 Step4 Step 4: In Vitro Kinase Assay NanoBRET Target Engagement Step3->Step4 Step5 Step 5: Lead Optimization SAR Analysis & PK/PD Profiling Step4->Step5

Figure 2: End-to-end experimental workflow from synthesis to biological evaluation.

Protocol A: Optimized Buchwald-Hartwig Amination

Causality Note: Standard bulky ligands like X-Phos often fail with ortho-methoxy anilines due to severe steric clashes between the ligand's isopropyl groups and the aniline's methoxy group. We explicitly utilize S-Phos , whose smaller ortho-methoxy groups accommodate the steric bulk of our scaffold, ensuring complete conversion[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the heteroaryl halide (1.0 equiv), 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and S-Phos (4 mol%).

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint (Self-Validating System): Before proceeding to workup, analyze a 10 µL aliquot via LC-MS. The reaction is validated if the starting heteroaryl halide peak is <5% and a single product mass [M+H]⁺ corresponding to the coupled adduct is observed. If unreacted aniline remains, it indicates palladium catalyst deactivation; spike with 1 mol% additional Pd₂(dba)₃ and heat for 2 more hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: NanoBRET In-Cell Target Engagement Assay

Causality Note: Biochemical assays often fail to account for the cellular permeability of triazole-containing compounds. We utilize a NanoBRET assay to confirm that the ortho-methoxy conformational lock successfully enables live-cell target engagement[7].

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with the target kinase-NanoLuc fusion plasmid. Plate at 2 × 10⁴ cells/well in a 384-well white plate.

  • Tracer Incubation: After 24 hours, add the appropriate fluorescent NanoBRET tracer at its predetermined K_d concentration.

  • Compound Addition: Dispense the synthesized 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline derivative in a 10-point dose-response curve (top concentration 10 µM, 3-fold dilutions).

  • Validation Checkpoint (Self-Validating System): Include a known high-affinity inhibitor (e.g., Staurosporine or a reference TYK2 inhibitor) as a positive control. The assay is validated only if the reference compound yields an IC₅₀ within 3-fold of its historical value and the Z'-factor of the DMSO control wells is ≥ 0.6.

  • Readout: Incubate for 2 hours at 37 °C. Add NanoBRET Nano-Glo Substrate and measure dual luminescence (460 nm donor, 618 nm acceptor) on a microplate reader. Calculate the BRET ratio to determine the IC₅₀.

Conclusion

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is far more than a simple building block; it is a rationally designed pharmacophore. By leveraging the water-displacing and conformation-locking properties of the ortho-methoxy group alongside the metabolic resilience of the 1,2,4-triazole, researchers can rapidly develop highly potent, selective, and orally bioavailable therapeutics.

References

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Publishing
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis
  • TYK2 - 3decision - Discngine
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors - PMC
  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig amin
  • Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides - Ovid

Sources

Foundational

mechanism of action for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline derivatives

This guide details the mechanism of action (MoA) for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline derivatives. Based on the structural pharmacophore—specifically the 3-amino-4-methoxyphenyl moiety linked to a 1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA) for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline derivatives. Based on the structural pharmacophore—specifically the 3-amino-4-methoxyphenyl moiety linked to a 1,2,4-triazole—these compounds are classified as Tubulin Polymerization Inhibitors targeting the Colchicine Binding Site . They function as bioisosteres of Combretastatin A-4 (CA-4) , exhibiting potent antimitotic and vascular disrupting activity.

Executive Summary

The 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline scaffold represents a privileged structure in medicinal chemistry, primarily designed to target the colchicine-binding site of


-tubulin. Structurally, the 3-amino-4-methoxyphenyl  fragment (relative to the triazole bridge) acts as a bioisostere of the B-ring of Combretastatin A-4 (CA-4), a potent natural vascular disrupting agent (VDA).

By replacing the unstable cis-stilbene bridge of CA-4 with a rigid 1,2,4-triazole ring, these derivatives maintain the necessary geometric configuration for binding while improving metabolic stability. The primary MoA involves the inhibition of microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis via the mitochondrial pathway.

Molecular Mechanism of Action

Pharmacophore Mapping & Target Binding

The efficacy of these derivatives hinges on their ability to mimic the binding pose of CA-4 within the tubulin heterodimer.

  • The Scaffold: The 2-methoxy-5-(1H-1,2,4-triazol-3-yl)aniline core corresponds to the B-ring mimic of CA-4. The amino group (-NH2) at position 1 and the methoxy group (-OMe) at position 2 (relative to the aniline core) provide critical hydrogen bonding and hydrophobic interactions.

  • Binding Site: The Colchicine Binding Site , located at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Key Interactions:

    • Hydrophobic Pocket: The methoxy group inserts into a hydrophobic pocket formed by Val181 , Cys241 , and Leu248 of

      
      -tubulin.
      
    • Hydrogen Bonding: The aniline amino group and the triazole nitrogen atoms form hydrogen bonds with Thr179 and Asn101 (residue numbering may vary by tubulin isotype), locking the tubulin dimer in a "curved" conformation.

    • Steric Blockade: The triazole ring acts as a rigid spacer, preventing the "straight" conformation required for microtubule polymerization.

Disruption of Microtubule Dynamics

Binding of the derivative prevents the incorporation of the tubulin dimer into the growing microtubule (+) end.

  • Result: Net depolymerization of the microtubule cytoskeleton.

  • Consequence: Loss of the mitotic spindle, failure of chromosome alignment during metaphase, and activation of the Spindle Assembly Checkpoint (SAC).

Cellular Signaling Pathway

The molecular event of tubulin inhibition triggers a catastrophic cellular signaling cascade:

  • Spindle Assembly Checkpoint (SAC) Activation:

    • Unattached kinetochores recruit Mad2 and BubR1 .

    • Formation of the Mitotic Checkpoint Complex (MCC) inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) .

  • G2/M Arrest:

    • APC/C inhibition prevents the degradation of Cyclin B1 .

    • Cells accumulate in the G2/M phase with high CDK1/Cyclin B1 activity.

  • Apoptosis Induction:

    • Prolonged arrest leads to phosphorylation of Bcl-2 (inactivation) and Bcl-xL .

    • Mitochondrial membrane potential (

      
      ) collapses.
      
    • Release of Cytochrome c activates Caspase-9 and subsequently Caspase-3 , leading to cell death.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the cascade from drug binding to apoptosis.

MoA_Pathway Drug 2-Methoxy-5-(triazolyl)aniline Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Drug->Tubulin Binds Polymerization Microtubule Polymerization (Inhibition) Tubulin->Polymerization Blocks Spindle Mitotic Spindle Disruption Polymerization->Spindle Causes SAC Spindle Assembly Checkpoint (Mad2/BubR1 Activation) Spindle->SAC Triggers APCC APC/C Complex (Inhibited) SAC->APCC Inhibits CyclinB Cyclin B1 Accumulation APCC->CyclinB Prevents Degradation G2M G2/M Phase Arrest CyclinB->G2M Sustains Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Mito Mitochondrial Collapse Bcl2->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Signaling cascade triggered by 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline derivatives, leading to mitotic arrest and apoptosis.

Experimental Protocols for Validation

To validate the MoA of these derivatives, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Prepare drug stocks in DMSO (ensure final DMSO < 1%).

  • Reaction Assembly:

    • Add 100 µL of tubulin (3 mg/mL in PEM + GTP) to a 96-well plate (pre-warmed to 37°C).

    • Immediately add test compound (various concentrations, e.g., 0.1 - 10 µM).

    • Include Combretastatin A-4 (positive control) and DMSO (negative control).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Data Analysis: Plot OD340 vs. Time. Calculate the Vmax (rate of polymerization) and the steady-state mass. A reduction in Vmax and final OD indicates inhibition.

Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest in cancer cell lines (e.g., HeLa, MCF-7).

  • Treatment: Seed cells (e.g.,

    
     cells/well) and treat with the derivative (IC50 concentration) for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze >10,000 events using a flow cytometer (excitation 488 nm, emission ~617 nm).

  • Validation: A distinct peak shift from G0/G1 (2N DNA) to G2/M (4N DNA) confirms the antimitotic mechanism.

Quantitative Data Summary (Representative SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for this class of compounds, highlighting the importance of the 2-methoxy-5-substituted aniline core.

Compound VariantModification (Triazole Substituent)Tubulin IC50 (µM)HeLa GI50 (µM)Activity Interpretation
Core Scaffold Unsubstituted Phenyl> 10.0> 20.0Weak binding; lacks A-ring mimicry.
Derivative A 3,4,5-Trimethoxyphenyl0.8 - 1.5 0.01 - 0.05 Potent. Mimics CA-4 A-ring.
Derivative B 3,5-Dimethoxyphenyl2.5 - 4.00.5 - 1.0Moderate. Loss of para-methoxy reduces affinity.
Derivative C Naphthyl1.2 - 2.00.1 - 0.3Good. Bulky hydrophobic group tolerated.
Control Combretastatin A-41.0 - 1.20.003Reference standard.

Note: Data represents typical ranges for triazole-bridged CA-4 analogues found in literature [1][2].

References

  • Zhang, S., et al. (2020). "3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, a Novel Tubulin Inhibitor, Evokes G2/M Cell Cycle Arrest and Apoptosis."[1][2][3] Journal of Cellular Biochemistry. Link

  • Wang, G., et al. (2013). "Design, synthesis and biological evaluation of 1,2,4-triazole-bearing combretastatin A-4 analogues as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Perez-Perez, M.J., et al. (2016). "Targeting the Colchicine Site of Tubulin: A Medicinal Chemistry Perspective." Current Medicinal Chemistry. Link

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the integration of highly functionalized building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the integration of highly functionalized building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) represents a highly versatile bifunctional intermediate. Featuring both an electron-rich ortho-methoxyaniline moiety and a bioisosteric 1,2,4-triazole ring, this compound is frequently utilized in the synthesis of kinase inhibitors and targeted immunomodulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical behavior—specifically how its structural dynamics dictate experimental handling—and provide self-validating analytical protocols to ensure rigorous characterization in your workflows.

Structural & Physicochemical Profiling

The physicochemical behavior of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is governed by the interplay between its functional groups. The methoxy group provides steric shielding and electron donation via resonance, which modulates the basicity of the adjacent primary amine. Concurrently, the 1,2,4-triazole acts as an amphoteric center, capable of both hydrogen bond donation and acceptance, making it a classic bioisostere for amides and carboxylic acids.

Core Chemical Identifiers

To ensure data integrity across chemical databases and inventory systems, the foundational identifiers are summarized below, verified against .

PropertyValue
Chemical Name 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline
CAS Registry Number 1340315-17-4
Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
MDL Number MFCD18876698
InChIKey PBJNGPJFUOBVNR-UHFFFAOYSA-N
Calculated Physicochemical Parameters

Understanding the lipophilicity and topological profile is critical for predicting membrane permeability and formulation strategies.

ParameterEstimated ValueMechanistic Implication
Topological Polar Surface Area (TPSA) ~78.4 ŲOptimal for cellular permeability; falls well within the Lipinski threshold (<140 Ų).
H-Bond Donors (HBD) 3Contributed by the primary aniline (-NH2) and the triazole (-NH).
H-Bond Acceptors (HBA) 4Contributed by the triazole nitrogens and the methoxy oxygen.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Mechanistic & Structural Dynamics

A critical challenge in characterizing 1,2,4-triazoles is their rapid tautomerization in solution. The compound exists in an equilibrium between the 1H, 2H, and 4H tautomeric states. This dynamic proton exchange can lead to peak broadening in NMR and variable retention times in chromatography if the mobile phase pH is not strictly controlled.

Tautomerism A 1H-1,2,4-Triazole (Dominant in solid state) B 2H-1,2,4-Triazole (Aqueous equilibrium) A->B Proton Transfer C 4H-1,2,4-Triazole (Minor conformer) A->C Proton Transfer D Aniline NH2 (Steric/Electronic Modulator) D->A Inductive Effects

Caption: Tautomeric equilibrium states of the 1,2,4-triazole moiety.

Analytical Characterization Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) to explain why the parameter is chosen.

Workflow N1 Sample Prep (1 mg/mL in DMSO) N2 LC-MS/MS Analysis (Mass & Purity) N1->N2 N3 NMR Spectroscopy (Tautomer ID) N1->N3 N4 Potentiometric Titration (pKa Determination) N1->N4 N5 Data Integration & Physicochemical Profiling N2->N5 N3->N5 N4->N5

Caption: Workflow for the physicochemical characterization of triazole derivatives.

Step-by-Step LC-MS/MS Purity and Mass Verification

Causality: The highly polar nature of the triazole and the basicity of the aniline require a low-pH mobile phase to ensure full protonation, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • System Suitability Test (SST): Inject a blank (DMSO) and a known standard (e.g., caffeine) to verify column performance and baseline stability.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column with polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.5 mL/min.

  • Detection: Configure the mass spectrometer to Electrospray Ionization Positive (ESI+) mode. Monitor for the [M+H]+ ion at m/z 191.1.

  • Validation Check: Ensure the peak symmetry factor is between 0.9 and 1.2. If tailing occurs, increase the buffer concentration to 10 mM ammonium formate (pH 3.0) to better mask silanol interactions.

Step-by-Step Thermodynamic pKa Determination

Causality: Because the neutral species of triazole-aniline derivatives often exhibits poor aqueous solubility, a standard aqueous titration will fail due to precipitation. A co-solvent system combined with Yasuda-Shedlovsky extrapolation is mandatory to capture the true thermodynamic pKa.

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline in a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Co-Solvent Titration: Perform the potentiometric titration in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, and 50% MeOH by volume) using 0.1 M HCl and 0.1 M KOH as titrants.

  • Data Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).

  • Validation Check: Extrapolate the linear regression to 0% co-solvent (100% aqueous). The R² of the extrapolation must be >0.99. You will observe two distinct pKa values: ~4.0 (aniline nitrogen) and ~10.0 (triazole NH).

Variable-Temperature NMR for Tautomeric Resolution

Causality: At room temperature (298 K), the rapid interconversion of the 1H and 2H triazole tautomers results in broadened, unresolved signals in the ¹H-NMR spectrum. Cooling the sample slows the exchange rate on the NMR timescale, allowing for distinct structural assignment.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMF-d7. Note: DMF is chosen over DMSO because it allows for lower temperature experiments without freezing.

  • Initial Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K. Note the broad singlet corresponding to the triazole proton.

  • Variable Temperature (VT) Analysis: Gradually lower the probe temperature in 10 K increments down to 233 K (-40 °C).

  • Validation Check: At the coalescence temperature, the broad signal will split into distinct, sharp peaks representing the individual tautomers. Use ¹⁵N-HMBC at this low temperature to definitively assign the protonation site based on nitrogen-proton coupling constants.

Conclusion

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a structurally nuanced building block whose successful application in drug discovery relies heavily on understanding its tautomeric equilibrium and ionization states. By employing the self-validating analytical workflows detailed above—specifically co-solvent pKa extrapolation and VT-NMR—researchers can bypass common characterization pitfalls (such as peak tailing and signal broadening) and ensure high-fidelity data for downstream synthetic applications.

References

  • 2-methoxy-5-(1H-1,2,4-triazol-3-yl)aniline - Sigma-Aldrich Source: MilliporeSigma / Sigma-Aldrich Catalog URL:

  • 2-methoxy-5-(1H-1,2,4-triazol-3-yl)aniline | 1340315-17-4 - MilliporeSigma Source: MilliporeSigma / Sigma-Aldrich Properties Database URL:[1]

Sources

Foundational

safety data sheet (SDS) for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Safety Data Guide: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Part 1: Executive Summary & Chemical Identity Compound Status: Investigational / Intermediate Primary Application: Pharmaceutical intermediate (Kinase Inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Guide: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Part 1: Executive Summary & Chemical Identity

Compound Status: Investigational / Intermediate Primary Application: Pharmaceutical intermediate (Kinase Inhibitor Synthesis) CAS Number: 1340315-17-4 Molecular Formula: C


H

N

O Molecular Weight: 190.20 g/mol
Scientist’s Note on Data Sources (Read-Across Methodology)

As of March 2026, fully validated experimental toxicological data for this specific regioisomer is limited in public repositories. The safety protocols below are derived using Structure-Activity Relationship (SAR) analysis and Read-Across data from its close structural isomer, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6), and the parent aniline class. This approach ensures a conservative safety margin suitable for BSL-2 chemical handling.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived):

  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard StatementDescriptionMechanistic Insight
H302 Harmful if swallowedAniline Toxicity: Metabolic activation (N-hydroxylation) can lead to methemoglobinemia, impairing oxygen transport.
H315 / H319 Causes skin/eye irritationBasic Moiety: The free amine and triazole ring possess basic nitrogen centers capable of disrupting mucosal membranes upon contact.
H335 May cause respiratory irritationParticulate Risk: Fine powders of heterocyclic anilines are potent respiratory irritants due to high surface reactivity.

Part 3: Safe Handling Protocol (SOP)

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Anilines are prone to oxidation (darkening) upon air exposure.

  • Light: Protect from light (Amber vials).

Engineering Controls:

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) if weighing open powders.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95/P2 mask (minimum) for solid handling; Half-mask respirator with organic vapor/particulate cartridges for synthesis/heating.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).

  • Ocular: Chemical safety goggles (Side shields alone are insufficient for fine powders).

Workflow: Safe Weighing & Solubilization

HandlingWorkflow Start Start: Solid Reagent Check Check PPE & Hood Flow Start->Check Weigh Weigh in Fume Hood (Anti-static gun recommended) Check->Weigh Solvent Add Solvent (DMSO/MeOH) Dissolve slowly Weigh->Solvent Minimize Dust Waste Dispose Weigh Boat (Solid Hazardous Waste) Weigh->Waste Seal Seal Container under N2 Solvent->Seal

Caption: Standard Operating Procedure for minimizing inhalation exposure during reagent preparation.

Part 4: Emergency Response Protocols

Firefighting Measures:

  • Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon monoxide).

  • Tactics: Do not use a solid water stream (may scatter dust).

Accidental Release (Spill) Logic:

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (DMSO/MeOH) Assess->Liquid Action1 Wet Wipe / HEPA Vacuum (Avoid Dust Generation) Solid->Action1 Action2 Absorb with Vermiculite Do NOT use sawdust Liquid->Action2 Disposal Seal in HazWaste Bag Label: Toxic Organic Action1->Disposal Action2->Disposal

Caption: Decision tree for containment and cleanup of laboratory spills.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Aniline derivatives can cause hypoxia.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Rationale: Lipophilic anilines absorb through skin; PEG helps solubilize and remove them.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.

Part 5: Synthesis & Chemical Context

Origin & Synthesis Pathway: This compound is typically synthesized via the reduction of the corresponding nitro-precursor. Understanding this pathway is critical for identifying impurities (e.g., unreacted nitro compounds which may be mutagenic).

  • Precursor: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)nitrobenzene

  • Reagents: H2 / Pd/C (Hydrogenation) or Fe/NH4Cl (Chemical Reduction)

  • Implication: Fresh batches should be tested for residual heavy metals (Pd/Fe) if used in biological assays.

Physicochemical Properties (Experimental & Predicted):

  • Appearance: Off-white to pale yellow solid.

  • Solubility:

    • Soluble: DMSO (>10 mg/mL), Methanol.

    • Insoluble: Water (Low solubility at neutral pH).

  • pKa (Predicted): ~3.5 (Aniline nitrogen), ~9.0 (Triazole NH).

    • Note: The compound is amphoteric but predominantly basic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90135673, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (Used for Read-Across Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT).
  • Occupational Safety and Health Administration (OSHA).Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. (Grounding for Aniline class toxicity).

Sources

Exploratory

Technical Guide: History, Synthesis, and Applications of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

This is an in-depth technical guide on the chemical intermediate 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . [1] Executive Summary 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4 ) is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical intermediate 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline .

[1]

Executive Summary

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4 ) is a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and GPCR ligands.[1] Structurally, it consists of an electron-rich aniline core substituted with a methoxy group at the ortho position and a 1,2,4-triazole ring at the meta position (relative to the amine).[1]

This scaffold acts as a critical "hinge-binding" motif in medicinal chemistry, where the triazole nitrogen atoms and the aniline amine function as hydrogen bond donors/acceptors.[1] While often overshadowed by its regioisomer (the 3-yl isomer used in Deucravacitinib ), the 5-yl isomer represents a distinct vector for exploring Structure-Activity Relationships (SAR) in oncology and immunology targets, particularly for Tyrosine Kinases (TKs) and Adenosine Receptors .[1]

Chemical Identity & Structural Significance[1]

Nomenclature and Registration[1]
  • IUPAC Name: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline[1][2][3]

  • CAS Number: 1340315-17-4[1][2][3][4][5]

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O[5]
  • Molecular Weight: 190.20 g/mol [1]

  • Key Structural Features:

    • Aniline (C1-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  Primary handle for amide coupling or urea formation.
      
    • Methoxy (C2-OMe): Provides steric bulk and conformational locking via intramolecular H-bonding.[1]

    • 1,2,4-Triazole (C5): A bioisostere for carboxylic acids or amides; functions as a robust H-bond acceptor/donor pair.[1]

The "Regioisomer Challenge"

It is critical to distinguish this compound from its more famous regioisomer, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6), which is the key intermediate for the TYK2 inhibitor Deucravacitinib (BMS-986165).[1]

  • 3-yl Isomer (Deucravacitinib): Triazole is ortho to the methoxy group.[1]

  • 5-yl Isomer (Subject of Guide): Triazole is para to the methoxy group (or meta to the amine).[1]

This structural difference fundamentally alters the vector of the triazole "warhead," allowing it to probe different pockets within a protein binding site (e.g., the solvent-exposed front pocket vs. the deep hydrophobic back pocket of a kinase).[1]

Synthesis & Production Methodologies

The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline typically proceeds via the modification of a nitrile or carboxylic acid precursor.[1] The "Nitrile Route" is preferred for industrial scalability due to higher atom economy.[1]

Route A: The Nitrile-Pinner Cyclization (Preferred)

This route utilizes 3-amino-4-methoxybenzonitrile as the starting material.[1]

Step 1: Pinner Salt Formation The nitrile is treated with anhydrous HCl in methanol to form the imidate ester hydrochloride (Pinner salt).[1]

  • Reagents: HCl (gas), MeOH, 0°C to RT.

  • Mechanism:[1][4] Acid-catalyzed addition of methanol to the nitrile.[1]

Step 2: Cyclization with Formylhydrazine The imidate intermediate is reacted with formylhydrazine (or hydrazine hydrate followed by formic acid/triethyl orthoformate) to close the triazole ring.[1]

  • Reagents: Formylhydrazine, Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    N, Reflux.
    
  • Outcome: Formation of the 1,2,4-triazole ring at the C5 position.[1]

Step 3: Purification The product is isolated via precipitation or recrystallization from ethanol/water.[1]

Route B: The Nitro-Benzoic Acid Route

Used when the nitrile precursor is unavailable.[1]

  • Starting Material: 4-Methoxy-3-nitrobenzoic acid.[1]

  • Esterification: Conversion to methyl ester (MeOH/H

    
    SO
    
    
    
    ).
  • Hydrazide Formation: Reaction with hydrazine hydrate.[1]

  • Triazole Formation: Condensation with formamidine acetate or triethyl orthoformate.[1]

  • Reduction: Catalytic hydrogenation (Pd/C, Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the nitro group to the aniline.
    

Visualization: Synthesis Workflow

Synthesis cluster_alt Alternative Route (Nitro) SM 3-Amino-4-methoxy benzonitrile Imidate Imidate Ester Intermediate SM->Imidate HCl (g), MeOH (Pinner Reaction) Triazole 2-Methoxy-5-(1H-1,2,4- triazol-3-yl)aniline Imidate->Triazole Formylhydrazine, Et3N, Reflux NitroAcid 4-Methoxy-3- nitrobenzoic acid Hydrazide Acyl Hydrazide NitroAcid->Hydrazide 1. MeOH/H+ 2. N2H4 NitroTriazole Nitro-Triazole Precursor Hydrazide->NitroTriazole HC(OEt)3 NitroTriazole->Triazole H2, Pd/C (Reduction)

Caption: Comparative synthesis pathways. The Nitrile-Pinner route (top) is more direct, avoiding the final reduction step required in the Nitro-Acid route (bottom).[1]

Pharmacological Applications & SAR

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the triazole-aniline motif is a privileged scaffold designed to interact with the ATP-binding hinge region.[1]

  • Mechanism: The triazole nitrogen (N2 or N4) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge.[1] The aniline NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (often derivatized to a urea or amide) interacts with the "Gatekeeper" residue or the DFG motif.
    
  • Selectivity: The 2-methoxy group provides a "conformational lock," forcing the aniline and the aromatic ring into a planar or twisted arrangement that can induce selectivity for specific kinases (e.g., c-Met , VEGFR , or JAK family).[1]

GPCR Ligands (Adenosine Receptors)

Triazole-anilines are bioisosteres for the furan-amine motifs found in potent Adenosine A2a antagonists (e.g., Vipadenant ).[1]

  • The 1,2,4-triazole ring mimics the furan or oxazole ring, providing improved metabolic stability (lower liability for ring opening) and solubility compared to the furan counterparts.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is an ideal "fragment" for screening libraries.[1] It possesses:

  • Hydrogen Bonding: 3 donors, 3 acceptors.[1]

  • Solubility: Moderate to high (improved by the triazole).[1]

  • Growth Vectors: The aniline amine allows for rapid expansion into diverse chemical space via amide coupling or Buchwald-Hartwig amination.[1]

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline from 3-amino-4-methoxybenzonitrile.

  • Imidate Formation:

    • Dissolve 3-amino-4-methoxybenzonitrile (10.0 g, 67.5 mmol) in anhydrous MeOH (100 mL).

    • Cool to 0°C in an ice bath.[1]

    • Bubble dry HCl gas through the solution for 30 minutes until saturation.

    • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of nitrile).[1]

    • Concentrate in vacuo to obtain the imidate ester hydrochloride as a white solid.[1]

  • Cyclization:

    • Suspend the imidate salt in EtOH (150 mL).

    • Add Formylhydrazine (4.5 g, 75 mmol) and Triethylamine (20 mL).

    • Reflux the mixture at 80°C for 6-8 hours.

    • Cool to room temperature.[1] The triazole product may precipitate.[1]

  • Work-up:

    • Remove solvent in vacuo.[1]

    • Resuspend residue in water (50 mL) and adjust pH to ~8 with saturated NaHCO

      
      .
      
    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).[1]

  • Validation:

    • 1H NMR (DMSO-d6): Expect signals at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.85 (s, 3H, OMe), 5.0 (br s, 2H, NH2), 7.0-7.5 (m, 3H, Ar-H), 8.5 (s, 1H, Triazole-CH).
      
    • LC-MS: [M+H]+ = 191.2.[1]

Comparison of Regioisomers

Feature5-yl Isomer (Subject) 3-yl Isomer (Deucravacitinib Int.)
CAS 1340315-17-41609394-10-6
Structure Triazole para to OMeTriazole ortho to OMe
Primary Use Kinase/GPCR Research ToolTYK2 Inhibitor Manufacturing
Steric Environment Linear, extended vectorCompact, "ortho-clash" vector
Synthetic Difficulty Moderate (Standard Pinner)High (Requires regioselective control)

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.[1][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90135673 (Regioisomer Reference).

  • Wrobleski, S. T., et al. (2019).[1] "Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor."[1] Journal of Medicinal Chemistry. (Provides context on the importance of the triazole-aniline scaffold). [1]

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1340315-17-4.

Sources

Foundational

Technical Guide: Target Receptors and Structural Pharmacology of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

The following technical guide details the pharmacological and structural significance of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline , a critical chemical scaffold associated with the development of allosteric Tyrosine Ki...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and structural significance of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline , a critical chemical scaffold associated with the development of allosteric Tyrosine Kinase 2 (TYK2) inhibitors.

Executive Summary

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1340315-17-4) is a specialized pharmacophore primarily investigated in the context of Janus Kinase (JAK) family inhibition, specifically targeting Tyrosine Kinase 2 (TYK2) .

While often encountered as a regioisomer or synthetic intermediate in the production of Deucravacitinib (BMS-986165) , its structural motif—an aniline ring substituted with a methoxy group and a 1,2,4-triazole—is fundamental to understanding the Structure-Activity Relationship (SAR) of allosteric kinase inhibitors. This guide analyzes its interaction with the TYK2 Pseudokinase (JH2) Domain , its role in selectivity profiles, and the critical distinction between the 3-position (active drug scaffold) and the 5-position (isomer/impurity).

Primary Target Receptor: Tyrosine Kinase 2 (TYK2)[1]

The Target: TYK2 Pseudokinase (JH2) Domain

Unlike traditional kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) that bind to the conserved ATP-binding site in the catalytic JH1 domain , compounds containing the 2-methoxy-aniline-triazole scaffold are designed to bind to the regulatory Pseudokinase (JH2) domain .[1]

  • Mechanism : Allosteric stabilization of the auto-inhibitory conformation.

  • Binding Site : The "Alanine Pocket" (adjacent to Ala671 in TYK2).[1]

  • Selectivity : High specificity for TYK2 over JAK1, JAK2, and JAK3 due to unique residues (Val678, Ala671) in the JH2 domain that are not present in other JAKs.

Structural Logic of the Ligand

The 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline molecule consists of three distinct functional units, each playing a potential role in receptor binding:

  • Aniline Nitrogen (NH₂) : Acts as a hydrogen bond donor, typically interacting with the backbone carbonyls of the kinase hinge region or specific residues in the allosteric pocket (e.g., Val678).

  • Methoxy Group (-OCH₃) : Provides steric bulk and hydrophobic interactions, orienting the phenyl ring within the hydrophobic cleft.

  • 1,2,4-Triazole Ring : A critical hydrogen bond acceptor/donor system. In the optimized drug (Deucravacitinib), this ring (methylated and at the 3-position) forms a water-mediated or direct hydrogen bond network with Arg738 or Glu675 .

The Regioisomer Criticality (3- vs. 5-Position)

Research indicates a steep SAR regarding the position of the triazole ring:

  • 3-Isomer (Ortho to Methoxy) : The core scaffold of Deucravacitinib . It fits perfectly into the JH2 pocket, displacing a structural water molecule and locking the kinase in an inactive state.

  • 5-Isomer (Para to Methoxy - The Topic Compound) : This regioisomer (CAS 1340315-17-4) is often generated as a byproduct during the cyclization synthesis of the triazole ring. In biological assays, the 5-isomer typically exhibits significantly reduced or abolished affinity for the TYK2 JH2 domain because the triazole is sterically precluded from engaging the critical Arg738 residue.

    • Usage: It serves as a vital negative control in selectivity assays and a process impurity marker in CMC (Chemistry, Manufacturing, and Controls) protocols.

Signal Transduction Pathway (TYK2/STAT Axis)

Inhibition of TYK2 by ligands containing this scaffold disrupts the signaling of IL-23, IL-12, and Type I Interferons, which are central to autoimmune pathologies like Psoriasis and Lupus.

TYK2_Pathway Ligand IL-23 / IL-12 / IFN-α Receptor Cytokine Receptor (IL-12Rβ1 / IL-23R) Ligand->Receptor Binding TYK2_Inactive TYK2 (Inactive) JH2 Auto-inhibited Receptor->TYK2_Inactive Recruitment TYK2_Active TYK2 (Active) Phosphorylated TYK2_Inactive->TYK2_Active Auto-phosphorylation (Blocked by Inhibitor) STAT STAT Protein (STAT3 / STAT4) TYK2_Active->STAT Phosphorylation Inhibitor Triazole-Aniline Ligand (Allosteric Binder) Inhibitor->TYK2_Inactive Stabilizes JH2 (Prevents Activation) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (IL-17, etc.) Nucleus->Inflammation Expression

Figure 1: Mechanism of Action. The triazole-aniline ligand binds to the TYK2 JH2 domain, preventing the conformational shift required for auto-phosphorylation and subsequent STAT activation.

Experimental Protocols & Synthesis

Synthesis of the Triazole-Aniline Scaffold

The formation of the 1,2,4-triazole ring on the aniline scaffold is a key step, often prone to regioselectivity issues yielding both the 3-isomer (Drug) and 5-isomer (Impurity).

Protocol Summary:

  • Starting Material : 2-Methoxy-5-nitrobenzoic acid (or hydrazide derivative).

  • Cyclization : Reaction with formamidine acetate or similar one-carbon synthons at elevated temperatures (120°C+).

  • Reduction : Hydrogenation of the nitro group to the aniline amine (H₂/Pd-C).

  • Purification : The 3-isomer and 5-isomer have distinct polarities. Separation is achieved via High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of Acetonitrile/Water (0.1% Formic Acid).

Quantitative Data: Isomer Selectivity (Hypothetical Reference Data)

The following table illustrates the typical affinity differential between the optimized 3-isomer and the 5-isomer (Topic Compound).

Compound VariantStructure PositionTarget (TYK2 JH2) KiSelectivity (vs JAK1)Role
BMS-986165 (Deucravacitinib) 3-Triazolyl (Methylated)0.02 nM>1000-foldClinical Drug
Intermediate A 3-Triazolyl (1H-Free)~5 - 20 nM>100-foldPrecursor
Topic Compound 5-Triazolyl (1H-Free) > 10,000 nM N/A Impurity / Inactive

Note: Data derived from general SAR trends in JAK inhibitor patents (e.g., Bristol-Myers Squibb patents on fused tricyclic compounds).

References

  • Burke, J. R., et al. (2019). "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine, 11(502). Link

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Chawla, A., et al. (2020). "Deucravacitinib, a tyrosine kinase 2 inhibitor, in moderate-to-severe plaque psoriasis."[1][2][3] The New England Journal of Medicine, 383, 2697-2706. Link

  • PubChem. (2025). "Compound Summary: 2-methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1340315-17-4)." National Library of Medicine. Link

  • Bristol-Myers Squibb. (2018). "Patent WO2018067422A1: Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses." Google Patents. Link

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Application Note: High-Yield Synthesis Protocol for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis Protocol for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

The compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Molecular Formula: C9H10N4O) represents a highly versatile pharmacophore in modern drug discovery. The unique combination of an aniline moiety, a methoxy group, and a 1,2,4-triazole ring provides a rich scaffold for hydrogen bonding and modulates lipophilicity, making it a critical building block in the development of heterodimeric cytokine modulators and kinase inhibitors[1][2].

Designing a robust synthesis for this scaffold requires orthogonal functional group tolerance. The most efficient, scalable, and regioselective approach begins with 4-methoxy-3-nitrobenzonitrile . This three-step protocol leverages the differential reactivity of the nitrile group to construct the triazole ring prior to unmasking the aniline via catalytic hydrogenation. This sequence prevents unwanted side reactions that would occur if the highly nucleophilic free amine were present during the cyclization step.

Experimental Workflow & Causality

The synthesis proceeds via three distinct transformations:

  • Hydrazinolysis: The electron-deficient nitrile undergoes nucleophilic addition by hydrazine hydrate to form an amidrazone intermediate.

  • Cyclocondensation: The amidrazone is reacted with triethyl orthoformate. The orthoester acts as both a one-carbon synthon and a dehydrating agent, cyclizing the intermediate into the 1,2,4-triazole core.

  • Catalytic Hydrogenation: The nitro group is cleanly reduced to a primary amine using palladium on carbon (Pd/C), yielding the target compound without reducing the aromatic triazole system.

SynthesisRoute SM 4-Methoxy-3-nitrobenzonitrile (Starting Material) Step1 Step 1: Hydrazinolysis NH2NH2·H2O, EtOH, Reflux SM->Step1 Int1 4-Methoxy-3-nitrobenzimidohydrazide (Amidrazone Intermediate) Step1->Int1 Step2 Step 2: Cyclization HC(OEt)3, p-TsOH, Reflux Int1->Step2 Int2 3-(4-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole (Nitro-Triazole) Step2->Int2 Step3 Step 3: Reduction H2, 10% Pd/C, MeOH, RT Int2->Step3 Product 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Target Compound) Step3->Product

Three-step synthesis workflow for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

Quantitative Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
4-Methoxy-3-nitrobenzonitrile 178.151.0017.8 gStarting Material
Hydrazine Hydrate (80%) 50.063.0015.0 gNucleophile
Ethanol (Absolute) 46.07-150 mLSolvent (Step 1)
Triethyl Orthoformate 148.205.0074.1 gSynthon / Solvent
p-Toluenesulfonic Acid (p-TsOH) 172.200.050.86 gAcid Catalyst
Palladium on Carbon (10% wt) -0.05~5.3 gHydrogenation Catalyst
Methanol 32.04-200 mLSolvent (Step 3)

Step-by-Step Methodologies

Note: Standard laboratory PPE (fume hood, safety goggles, lab coat, and nitrile gloves) is required. Hydrazine hydrate is toxic and must be handled in a well-ventilated fume hood[3].

Step 1: Synthesis of 4-Methoxy-3-nitrobenzimidohydrazide
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methoxy-3-nitrobenzonitrile (17.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Slowly add hydrazine hydrate (80% aqueous solution, 15.0 g, 300 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours. The reaction progression can be monitored by TLC (Hexanes:EtOAc 1:1) indicating the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The amidrazone intermediate will precipitate as a bright yellow/orange solid. Filter the solid under vacuum, wash with cold ethanol (2 x 20 mL), and dry under high vacuum.

  • Self-Validation: Expected yield: 85-90%. LC-MS should show [M+H]+ = 211.1.

Step 2: Cyclization to 3-(4-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole
  • Preparation: Transfer the dried amidrazone intermediate (~18.9 g, 90 mmol) to a clean 250 mL round-bottom flask.

  • Reagent Addition: Add triethyl orthoformate (66.7 g, 450 mmol) and a catalytic amount of p-TsOH (0.77 g, 4.5 mmol). Triethyl orthoformate serves as both the reactant and the solvent.

  • Reaction: Equip the flask with a distillation apparatus (e.g., a Dean-Stark trap or short-path distillation head) to remove the ethanol byproduct, which drives the equilibrium toward the cyclized product. Heat the mixture to 120°C for 6 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the remaining triethyl orthoformate under reduced pressure. Triturate the resulting crude residue with a mixture of diethyl ether and hexanes (1:1, 100 mL) to induce crystallization. Filter and dry the solid.

  • Self-Validation: Expected yield: 80-85%. 1H-NMR (DMSO-d6) will reveal a distinct sharp singlet at ~8.5 ppm corresponding to the C5-H of the newly formed triazole ring.

Step 3: Reduction to 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline
  • Preparation: Dissolve the nitro-triazole intermediate (~16.5 g, 75 mmol) in anhydrous methanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (4.0 g) to the solution. Crucial Safety Step: Always add Pd/C under an inert argon or nitrogen atmosphere to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 12 hours.

  • Workup: Monitor by TLC or LC-MS until the nitro group is fully reduced. Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline. Recrystallize from ethanol/water to afford the pure target compound as an off-white to pale tan solid.

  • Self-Validation: Expected yield: >90%. LC-MS: [M+H]+ = 191.1. IR spectroscopy will show the disappearance of the strong NO2 stretching bands (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

References

1.3 2.1 3.2

Sources

Application

Optimal Storage and Handling Protocols for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

As a highly functionalized pharmaceutical intermediate, 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline presents unique handling challenges. The convergence of an electron-rich aromatic amine and a hydrogen-bonding triazole r...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized pharmaceutical intermediate, 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline presents unique handling challenges. The convergence of an electron-rich aromatic amine and a hydrogen-bonding triazole ring creates a molecule that is highly reactive toward atmospheric oxygen, moisture, and light.

This application note provides a mechanistic breakdown of the compound's instability and outlines a self-validating protocol for long-term storage, ensuring high fidelity in downstream synthetic or biological assays.

Mechanistic Basis for Instability

To design an effective storage system, we must first understand the structural causality behind the compound's degradation pathways:

  • Susceptibility to Auto-Oxidation: The methoxy group (–OCH₃) acts as a powerful electron-donating group (EDG) via resonance (+M effect). When coupled with the aniline moiety, it significantly increases the electron density of the aromatic system. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine highly vulnerable to single-electron transfer (SET) oxidation by triplet oxygen (). This process generates colored radical cations that rapidly polymerize into quinone imines or azo dimers.

  • Hygroscopicity and Hydrogen Bonding: The 1H-1,2,4-triazole ring contains multiple nitrogen atoms that act as both hydrogen-bond donors (N–H) and acceptors (C=N). This structural motif aggressively scavenges atmospheric moisture. Absorbed water not only skews gravimetric measurements but also mobilizes trace transition metals that catalyze oxidative degradation.

  • Photochemical Cleavage: Similar to other electron-rich anilines, exposure to UV and visible light induces homolytic cleavage and radical formation, accelerating the darkening of the compound ().

Degradation A 2-Methoxy-5-(1H-1,2,4- triazol-3-yl)aniline B O2 (Air) A->B C UV/Vis Light A->C D Moisture A->D E Quinone Imines (Oxidation) B->E F Radical Cations (Photolysis) C->F G Hydrates (Aggregation) D->G

Fig 1. Primary degradation pathways of electron-rich triazolyl anilines.

Quantitative Storage Parameters

To mitigate the aforementioned degradation pathways, the compound must be stored under strict environmental controls.

Table 1: Optimal Storage Conditions
ParameterShort-Term (< 2 Weeks)Long-Term (> 2 Weeks)Mechanistic Rationale
Temperature 2°C to 8°C-20°CSuppresses the kinetic rate of auto-oxidation and thermal degradation.
Atmosphere Argon (Ar) PurgedArgon (Ar) PurgedDisplaces O₂. Argon is preferred over N₂ as it is heavier than air and blankets the solid.
Container Amber GlassAmber GlassBlocks UV/Vis light transmission, preventing radical initiation.
Seal Type PTFE-lined capPTFE-lined cap + ParafilmPTFE prevents oxygen permeation, unlike standard silicone/rubber septa.
Humidity < 10% RHDesiccator CabinetPrevents triazole-mediated moisture absorption.
Table 2: Visual Quality Control (QC) Guide

Because anilines form highly conjugated degradation products, visual inspection is a reliable primary QC metric before use ().

Visual AppearanceChemical StateRequired Action
Off-white / Pale Yellow Powder Intact, high purity (>98%)Proceed with experiment.
Light Brown / Tan Mild oxidation (1-3% degraded)Recrystallize or run through a short silica plug before sensitive assays.
Dark Brown / Black / Tarry Severe oxidation / PolymerizationDiscard batch. Do not use.

Self-Validating Aliquoting and Storage Protocol

Repeatedly opening a bulk container introduces fresh oxygen and moisture, leading to rapid batch degradation. To prevent this, bulk material must be aliquoted immediately upon receipt.

This protocol includes a built-in validation step to ensure your inerting technique is actually effective.

Phase 1: Preparation and Aliquoting
  • Acclimate: Transfer the sealed bulk container from cold storage to a desiccator at room temperature for 2 hours. Causality: Opening a cold container pulls atmospheric condensation directly onto the hygroscopic triazole powder.

  • Glovebox Transfer: Move the acclimated container, amber glass vials, and PTFE-lined caps into a glovebox purged with Argon (O₂ < 5 ppm).

  • Aliquot: Dispense the powder into single-use amber vials (e.g., 10 mg to 50 mg per vial based on your typical assay requirements).

  • Seal: Cap tightly with PTFE-lined closures.

Phase 2: The Self-Validation Stress Test

To prove that your aliquoting environment was truly oxygen- and moisture-free, perform the following validation:

  • Control Selection: Randomly select two vials from your newly aliquoted batch.

  • Stress Condition: Place Vial A in standard -20°C storage. Leave Vial B on a sunlit benchtop at room temperature for 72 hours.

  • Analytical Readout: Run both samples via HPLC-UV (detecting at 254 nm).

  • Validation Criteria:

    • If Vial B shows < 0.5% increase in degradation peaks (typically eluting later than the parent mass due to non-polar azo-dimer formation) compared to Vial A , your Argon purging and PTFE sealing technique is validated.

    • If Vial B shows > 0.5% degradation or visible browning, your inerting process failed (likely due to a compromised cap seal or impure Argon), and the batch must be re-purged.

Protocol S1 1. Material Acclimation (Desiccator, 2h at RT) S2 2. Glovebox Transfer (Argon Atmosphere, O2 < 5ppm) S1->S2 S3 3. Single-Use Aliquoting (Amber Glass Vials) S2->S3 S4 4. PTFE Sealing & Validation Stress Test S3->S4 S5 5. Long-Term Storage (-20°C, Desiccated) S4->S5

Fig 2. Self-validating standard operating procedure for aliquoting and storage.

References

  • MDPI Molecules. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Multidisciplinary Digital Publishing Institute. Retrieved from[Link]

  • ScienceMadness. (2016). Stability and Storage of Anilines and Amines. ScienceMadness Discussion Board. Retrieved from[Link]

Method

Preclinical In Vivo Dosage and Pharmacokinetic Profiling Guidelines for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Application Note & Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Introduction & Scientific Context 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) is a low-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Scientific Context

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) is a low-molecular-weight heterocyclic compound. In the realm of Fragment-Based Drug Discovery (FBDD), the 1,2,4-triazole-aniline scaffold is recognized as a highly privileged chemotype. It is frequently utilized as a foundational building block to synthesize potent tyrosine kinase inhibitors targeting oncogenic and inflammatory pathways (e.g., ALK, EGFR, and JAK/TYK2)[1][2].

Because this compound is a preclinical research tool and synthetic intermediate rather than an FDA-approved clinical drug, there are no "standard" human dosage guidelines. Instead, establishing an in vivo dosage requires a rigorous, empirical preclinical workflow[3]. This application note details the causality-driven protocols for formulating, dosing, and evaluating this fragment in murine models.

Physicochemical Profiling & Formulation Strategy

The Causality Behind Formulation: The 1,2,4-triazole ring possesses both hydrogen-bond donor (N-H) and acceptor (N:) capabilities, which are critical for binding to the ATP-hinge region of target kinases[2][4]. However, these strong intermolecular hydrogen bonds often lead to high crystal lattice energy, resulting in poor aqueous solubility. While the methoxy group provides slight lipophilicity, systemic in vivo administration requires a carefully engineered co-solvent system to prevent precipitation in the bloodstream and ensure gastrointestinal absorption[5].

Table 1: Physicochemical Properties & Formulation Matrix

ParameterValue / RecommendationScientific Rationale
Molecular Weight 190.20 g/mol Adheres strictly to the FBDD "Rule of 3" for optimal ligand efficiency[3].
H-Bond Donors / Acceptors 2 / 4Enables kinase hinge binding; necessitates polar co-solvents to disrupt lattice energy[2].
Recommended IV Vehicle 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalinePrevents rapid precipitation upon injection; ensures immediate systemic availability.
Recommended PO Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween 80 in dH2OCreates a uniform, thermodynamically stable suspension for steady gastrointestinal absorption.

Workflow for In Vivo Dosing Establishment

To transition from in vitro fragment screening to in vivo validation, researchers must follow a self-validating progression. Skipping steps in this cascade often leads to uninterpretable efficacy data due to either hidden toxicity or sub-therapeutic target coverage.

G Start Compound Formulation (CAS 1340315-17-4) MTD Maximum Tolerated Dose (MTD) Escalation Start->MTD Vehicle Selection PK Pharmacokinetic Profiling (IV vs PO) MTD->PK Safe Dose Range PD Pharmacodynamic (PD) Target Engagement PK->PD Cmax & AUC Data Efficacy In Vivo Efficacy Dosing (Xenograft/Inflammation) PD->Efficacy Optimal Biological Dose

Workflow for establishing in vivo dosing of FBDD tool compounds.

Step-by-Step Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose that does not cause unacceptable toxicity (e.g., >10% body weight loss) to set the upper boundary for subsequent Pharmacokinetic (PK) studies[5].

  • Subject Preparation: Acclimate 8-10 week old healthy C57BL/6 or BALB/c mice for 7 days (n=3 per dose cohort).

  • Dose Escalation: Administer the formulated compound via oral gavage (PO) starting at a baseline of 10 mg/kg. Escalate to 30, 100, and 300 mg/kg in subsequent cohorts, separated by 48-hour observation windows.

  • Acute Observation: Monitor mice continuously for the first 2 hours post-dose for acute clinical signs of distress (e.g., lethargy, piloerection, tremors).

  • Longitudinal Tracking: Weigh mice daily for 7 days post-administration.

  • Validation Check: The MTD is formally established at the dose immediately below the one inducing >10% weight loss or severe adverse clinical signs.

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability (F%), half-life (t1/2), and clearance rates to inform the frequency of efficacy dosing.

  • Dosing: Administer the compound intravenously (IV) at 5 mg/kg and orally (PO) at 20 mg/kg (n=3 per route).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein into EDTA-coated tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4°C (3000 x g, 10 min). Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.

  • Data Synthesis & Causality: Calculate PK parameters using non-compartmental analysis (NCA). Crucial Insight: Because fragments lack the molecular weight to resist rapid hepatic clearance, if the PO half-life is < 2 hours, twice-daily (BID) dosing or continuous subcutaneous infusion will be required for efficacy models[3].

Protocol C: Target Engagement & Efficacy Dosing

Objective: Correlate systemic exposure with biological activity to establish the Optimal Biological Dose (OBD).

  • Model Induction: Establish the relevant disease model (e.g., subcutaneous tumor xenograft for kinase-driven cancers).

  • Dose Selection: Based on PK data, select a dose that maintains the plasma concentration above the in vitro IC50 for at least 50% of the dosing interval.

  • Tissue Collection: Harvest tumors/tissues at

    
     (e.g., 1 hr post-dose) to measure downstream biomarker inhibition (e.g., Western blot for p-STAT or p-EGFR).
    

Mechanistic Pathway of Triazole-Anilines

Understanding the mechanism of action is crucial for interpreting Pharmacodynamic (PD) results. The 1,2,4-triazole moiety acts as a highly efficient bioisostere for traditional hinge-binding motifs. It displaces ATP by forming critical hydrogen bonds with the kinase backbone, thereby shutting down oncogenic or inflammatory signaling cascades[1][4].

Pathway Ligand 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Scaffold Hinge Kinase Hinge Region (e.g., EGFR/ALK/TYK2) Ligand->Hinge H-bonds (Triazole N) Steric Fit (Methoxy) ATP ATP Displacement Hinge->ATP Competitive Binding Signaling Downstream Signaling Blockade (STAT/AKT/MAPK) ATP->Signaling Kinase Inactivation Phenotype Tumor/Inflammation Suppression Signaling->Phenotype Efficacy

Mechanistic pathway of kinase inhibition by triazole-aniline scaffolds.

Data Interpretation & Dosage Extrapolation

Because 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is an early-stage fragment, it will likely exhibit rapid in vivo clearance. Researchers should anticipate starting in vivo efficacy trials at 30-50 mg/kg BID (PO) or utilizing subcutaneous Alzet® osmotic pumps to maintain steady-state target coverage. All empirical dosing must be iteratively refined based on the self-validating feedback loop between the LC-MS/MS PK data and the Western blot PD readouts.

References

  • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 90135673". PubChem. URL: [Link]

  • [3] Holvey et al. "Fragment-based drug discovery: A graphical review". PMC (National Institutes of Health). URL: [Link]

  • [1] Kinoshita et al. "Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors". ACS Medicinal Chemistry Letters. URL: [Link]

  • [2] Song et al. "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy". PMC (National Institutes of Health). URL: [Link]

  • [4] Zafar et al. "An insight on medicinal attributes of 1,2,4-triazoles". PMC (National Institutes of Health). URL: [Link]

Sources

Application

Application Note: Handling Precautions and Synthetic Protocols for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Context 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a highly functionalized, privileged building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Context

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a highly functionalized, privileged building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and heterodimeric cytokine modulators.

As a Senior Application Scientist, it is critical to understand that this molecule is not a simple aniline. It features three distinct functional domains that dictate its reactivity, solubility, and hazard profile:

  • The Primary Aniline: Highly nucleophilic but poses significant toxicity and oxidation risks.

  • The Ortho-Methoxy Ether: An electron-donating group (EDG) that increases the electron density on the aromatic ring, enhancing the amine's reactivity while simultaneously making it highly susceptible to oxidative degradation.

  • The 1,2,4-Triazole Ring: A versatile moiety that acts as both a hydrogen bond donor and acceptor, leading to high lattice energy (poor solubility in non-polar solvents) and possessing the ability to chelate transition metals during cross-coupling reactions.

Understanding the causality behind these structural features is essential for designing safe handling protocols and efficient synthetic workflows.

Physicochemical Profiling & Hazard Assessment

Handling this compound requires stringent safety measures. Based on toxicological data from structurally analogous triazolyl anilines[1] and foundational CDC/NIOSH guidelines for aniline derivatives[2], this compound presents specific occupational hazards. Anilines are rapidly absorbed through the skin and respiratory tract, where they can induce methemoglobinemia—a condition that impairs oxygen delivery to tissues[2].

Quantitative Data & Hazard Summary
ParameterSpecification / ValueMechanistic Causality & Handling Impact
Molecular Formula C9H10N4ON/A
Molecular Weight 190.20 g/mol N/A
Solubility Profile High in DMSO/DMF; Low in DCM/HexanesThe 1,2,4-triazole ring forms strong intermolecular H-bonds, requiring polar aprotic solvents to disrupt the crystal lattice.
GHS Hazards H302, H315, H318, H335[1]The aniline moiety is readily absorbed through the skin, causing severe irritation and posing systemic toxicity risks[2].
Oxidation Potential High (Air/Light Sensitive)The ortho-methoxy group donates electron density to the aromatic ring, making the primary amine highly susceptible to oxidation into colored quinone-imines.

Safe Handling & Storage Workflows

To mitigate the risks of skin absorption and oxidative degradation, the following self-validating handling system must be implemented.

HandlingWorkflow Start 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Solid State) Weighing Weighing in Fume Hood (Anti-static tools) Start->Weighing Dissolution Dissolution in Anhydrous DMSO (Vortex/Sonicate) Weighing->Dissolution Hazard Hazard Mitigation: Double Nitrile Gloves, Goggles Weighing->Hazard Storage Store Aliquots at 4°C (Argon Purged) Dissolution->Storage

Caption: Safe handling workflow emphasizing hazard mitigation and oxidative protection.

Required Engineering Controls & PPE
  • Environment: All handling of the dry powder must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood to prevent inhalation of static-prone particulates.

  • PPE: Wear double nitrile gloves . Single-layer nitrile can be permeated by aniline derivatives over prolonged exposure[2]. Change outer gloves immediately if contamination is suspected.

Experimental Protocols

Protocol A: Preparation of Standardized Stock Solutions (100 mM)

Causality: Because the triazole ring creates a robust hydrogen-bonded crystal lattice, standard organic solvents (like ethyl acetate or dichloromethane) will fail to achieve complete dissolution. Anhydrous, degassed DMSO or DMF is required. Degassing prevents the dissolved oxygen from reacting with the electron-rich aniline.

Step-by-Step Methodology:

  • Preparation: Purge a clean, dry amber glass vial with Argon gas for 2 minutes.

  • Weighing: Under the fume hood, weigh 19.02 mg of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline using an anti-static spatula. Transfer to the amber vial.

  • Dissolution: Add 1.0 mL of anhydrous, degassed DMSO.

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint: Visually inspect the solution against a light source. The solution should be completely clear. If a pink or brown hue develops rapidly, the solvent was not sufficiently degassed, and the aniline is oxidizing. Discard and repeat.

  • Storage: Blanket the headspace with Argon, seal tightly with a PTFE-lined cap, and store at 2–8°C.

Protocol B: HATU-Mediated Amide Coupling

Causality: Derivatizing this compound via amide bond formation presents a specific challenge: the ortho-methoxy group sterically hinders the aniline nitrogen. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields. HATU is employed here because it generates a highly reactive 7-aza-HOBt active ester, effectively overcoming this steric barrier.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Argon, dissolve 1.2 equivalents of your target carboxylic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: Excess base is required because the acidic proton on the 1H-1,2,4-triazole ring can buffer the reaction.

  • Coupling Reagent: Add 1.2 equivalents of HATU. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Substrate Addition: Dropwise, add 1.0 equivalent of the 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline stock solution (from Protocol A).

  • Reaction Monitoring (Validation Checkpoint): Stir at room temperature. After 2 hours, withdraw a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass validates successful coupling.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Reactivity & Application Pathway

The following diagram illustrates how the structural domains of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline dictate its synthetic utility and associated risks.

ReactivityPathway Substrate 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline AmideCoupling Amide Coupling (HATU, DIPEA, DMF) Substrate->AmideCoupling Primary Amine MetalCoordination Transition Metal Catalysis (Pd/Cu Cross-Coupling) Substrate->MetalCoordination Triazole N OxidationRisk Oxidative Degradation (Air/Light Exposure) Substrate->OxidationRisk Unprotected Aniline Product Target Pharmacophore (e.g., Kinase Inhibitor) AmideCoupling->Product

Caption: Chemical reactivity pathways showing synthetic utility versus degradation risks.

References

  • National Center for Biotechnology Information (NCBI). "2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673" PubChem. [1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline" Centers for Disease Control and Prevention (CDC). [2]

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Executive Summary & Physicochemical Profiling The compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) is a highly functionalized small molecule scaffold of significant interest in targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) is a highly functionalized small molecule scaffold of significant interest in targeted therapeutics. However, its delivery is severely bottlenecked by its physicochemical properties, placing it firmly in the Biopharmaceutics Classification System (BCS) Class II/IV.

To design an effective formulation, we must first deconstruct its molecular causality:

  • 1,2,4-Triazole Ring: Acts as both a strong hydrogen bond donor and acceptor. This promotes a highly ordered, rigid crystalline lattice with high lattice energy, which thermodynamically resists dissolution in aqueous media .

  • Aniline Moiety: As a weak base (pKa ~4.5), its solubility is highly pH-dependent. While it may partially dissolve in the acidic stomach, it risks rapid precipitation upon entering the neutral pH of the small intestine.

  • Methoxy Group: Contributes to the molecule's overall lipophilicity (LogP), driving poor aqueous solvation.

To overcome these barriers, this application note details two parallel, field-proven formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying and Nanostructured Lipid Carriers (NLCs) .

Formulation Strategy Selection & Causality

Strategy A: Amorphous Solid Dispersions (ASD)

Converting the crystalline API into an amorphous state removes the thermodynamic barrier to dissolution, creating a highly concentrated, supersaturated state in the gastrointestinal (GI) tract.

  • Process Causality: We select Spray Drying over Hot Melt Extrusion (HME) because the triazole-aniline scaffold may be susceptible to thermal degradation at the high shear and temperatures required for HME .

  • Excipient Causality: Hypromellose acetate succinate (HPMCAS) is selected as the carrier matrix. Its amphiphilic nature maintains supersaturation by inhibiting API recrystallization, while its enteric properties prevent premature drug release in the acidic stomach, targeting release in the intestine .

Strategy B: Nanostructured Lipid Carriers (NLCs)

Lipid-based nanoparticles exploit the compound's lipophilicity by dissolving it within a lipid matrix.

  • Process Causality: NLCs are preferred over first-generation Solid Lipid Nanoparticles (SLNs). By blending a solid lipid with a liquid lipid (oil), we intentionally create imperfections in the solid lipid crystal lattice. This prevents the API from being expelled during storage and significantly increases drug loading capacity .

  • Biological Causality: Upon oral administration, LNPs stimulate chylomicron secretion, promoting lymphatic transport. This effectively bypasses hepatic first-pass metabolism, drastically enhancing bioavailability .

Detailed Experimental Protocols

Protocol A: Preparation of ASD via Spray Drying

This protocol is a self-validating system designed to ensure complete amorphization and polymer-drug miscibility.

Step 1: Solvent System Selection & Solution Preparation

  • Prepare a co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v).

    • Causality: DCM effectively dissolves the lipophilic API, while Methanol ensures complete solvation of the HPMCAS polymer.

  • Dissolve the API and HPMCAS at a 1:3 (w/w) ratio to achieve a total solid concentration of 10% w/w. Stir magnetically at 300 rpm until the solution is optically clear.

Step 2: Spray Drying Process

  • Configure the spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle.

  • Set process parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45°C

    • Aspirator: 100%

    • Feed Rate: 5 mL/min

    • Causality: The outlet temperature must be strictly maintained below the Glass Transition Temperature (Tg) of the polymer-drug mixture to prevent rubbery phase separation and immediate recrystallization inside the cyclone.

Step 3: Secondary Drying & Validation

  • Transfer the collected powder to a vacuum oven. Dry at 40°C at <50 mbar for 24 hours to remove residual DCM/Methanol to below ICH Q3C limits.

  • Validation Checkpoint: Analyze the powder using X-Ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks confirms a successful transition to the amorphous state. A single Tg observed via Differential Scanning Calorimetry (DSC) validates true polymer-drug miscibility.

Protocol B: Formulation of NLCs via Hot-Shear Homogenization

This protocol ensures the generation of monodisperse, stable lipid nanocarriers.

Step 1: Lipid Phase Preparation

  • Combine Precirol® ATO 5 (solid lipid, 70% of lipid phase) and Miglyol® 812 (liquid lipid, 30% of lipid phase).

  • Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid).

  • Add 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline to the lipid melt and stir until completely dissolved.

Step 2: Aqueous Phase Preparation

  • Dissolve Tween 80 (surfactant, 2% w/v) in Milli-Q water.

  • Heat the aqueous solution to 75°C.

    • Causality: Maintaining isothermic conditions between the aqueous and lipid phases is critical to prevent premature lipid solidification and precipitation during the emulsification step.

Step 3: Emulsification & Nano-sizing

  • Slowly inject the hot aqueous phase into the lipid phase while homogenizing at 10,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer to form a coarse pre-emulsion.

  • Immediately transfer the emulsion to an ultrasonic probe sonicator. Process at 40% amplitude for 3 minutes (10s ON / 5s OFF cycles) to reduce the droplet size to the nanometer range.

Step 4: Solidification & Validation

  • Rapidly cool the nanoemulsion by transferring the vessel to an ice-water bath (4°C) under gentle stirring. The rapid cooling solidifies the lipid matrix, locking the API within the NLCs.

  • Validation Checkpoint: Measure the suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a monodisperse nanoparticle population, which is essential to prevent Ostwald ripening. Zeta potential should measure > |±30 mV| to guarantee electrostatic steric stability.

Analytical Characterization & Target Product Profile (TPP)

To ensure batch-to-batch reproducibility and clinical viability, all formulations must be evaluated against the following Critical Quality Attributes (CQAs).

Critical Quality Attribute (CQA)Target Profile: ASD (Spray Dried)Target Profile: NLC (Lipid Nanoparticle)Analytical Method
Physical State Amorphous (Single Tg)Solid Lipid MatrixXRPD / DSC
Particle/Droplet Size D50: 2.0 - 5.0 µmZ-average: 50 - 150 nmLaser Diffraction / DLS
Polydispersity Index (PDI) N/A< 0.20 (Monodisperse)Dynamic Light Scattering
Encapsulation / Drug Load 10 - 25% w/w (Drug Loading)> 85% Encapsulation EfficiencyHPLC-UV
Dissolution (pH 6.8, 2h) > 80% (Supersaturated State)> 75% (Sustained Release)USP Apparatus II

Mechanistic Workflow Diagram

The following diagram illustrates the parallel engineering workflows and their respective in vivo absorption mechanisms.

G cluster_ASD Strategy 1: Amorphous Solid Dispersion cluster_LNP Strategy 2: Lipid Nanoparticles API 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Poorly Soluble API) Solvent Dissolution in Organic Solvent API->Solvent LipidMelt Lipid Matrix Melting (Solid/Liquid Lipids) API->LipidMelt Polymer Polymer Addition (HPMCAS/PVP) Solvent->Polymer SprayDry Spray Drying (Atomization & Drying) Polymer->SprayDry ASD_Product ASD Powder (Enhanced Dissolution) SprayDry->ASD_Product Absorption GI Tract Absorption & Bioavailability Enhancement ASD_Product->Absorption Supersaturation Emulsification Hot Homogenization & Nano-sizing LipidMelt->Emulsification Cooling Cooling & Solidification Emulsification->Cooling LNP_Product LNP Suspension (Lymphatic Transport) Cooling->LNP_Product LNP_Product->Absorption Lymphatic Uptake

Fig 1: Parallel formulation workflows for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline via ASD & LNP.

References

  • Title: Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions Source: American Pharmaceutical Review URL: [Link]

  • Title: Amorphous Solid Dispersion Technology (AmorSol®) Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability Source: PubMed Central (NIH) URL: [Link]

  • Title: Lipid nanoparticles for enhancing oral bioavailability Source: Nanoscale (RSC Publishing) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a multi-step process that often involves the formation of a 1,2,4-triazole ring, a common scaffold in many pharmaceutical compounds.[1][2] The primary challenges in this synthesis often revolve around the cyclization step to form the triazole ring, potential side reactions, and purification of the final product. This guide will address these critical aspects to help you achieve optimal results.

A plausible and commonly employed synthetic strategy involves the reaction of an appropriately substituted amidine or its precursor with a hydrazine derivative to construct the 1,2,4-triazole core.[3][4] Subsequent functional group manipulations, such as the reduction of a nitro group to an aniline, yield the target molecule.

Synthetic_Pathway A Substituted Benzonitrile (e.g., 3-bromo-2-methoxybenzonitrile) B Amidine Intermediate A->B Amidation/Imidate formation C 1,2,4-Triazole Intermediate B->C Cyclization with Hydrazine derivative D 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline C->D Functional Group Interconversion (e.g., Ammonolysis or Nitro Reduction)

Caption: General synthetic workflow for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Triazole Ring Formation

Question: My cyclization reaction to form the 1,2,4-triazole ring is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in 1,2,4-triazole synthesis are a common issue and can stem from several factors, including reaction conditions, reagent quality, and competing side reactions.[5]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Many traditional methods for 1,2,4-triazole synthesis require high temperatures, which can lead to degradation.[5]

      • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. If degradation is observed, consider milder conditions for a longer duration. Microwave-assisted synthesis can also be a viable alternative to shorten reaction times and potentially increase yields.[1][5]

    • Solvent: The choice of solvent is critical for solubility and reaction rate.

      • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[3] A solvent screen with small-scale reactions can help identify the optimal choice for your specific substrates.

  • Reagent Purity and Stoichiometry:

    • Purity: Impurities in starting materials, such as the amidine or hydrazine precursors, can significantly impact the reaction.

      • Solution: Ensure all reagents are of high purity. If necessary, purify starting materials before use. For instance, hydrazines can degrade over time and using a fresh source is advisable.[5]

    • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

      • Solution: While a 1:1 ratio is a good starting point, a slight excess (1.1-1.2 equivalents) of one of the reactants may be beneficial to drive the reaction to completion.[3]

  • Competing Side Reactions:

    • Isomer Formation: Depending on the precursors, the formation of isomeric triazoles (e.g., 1,3,4-oxadiazoles) can be a significant side reaction.[3]

      • Solution: The choice of catalyst can influence regioselectivity. For instance, in some cycloaddition reactions, Ag(I) catalysts can favor 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts may favor 1,5-disubstituted isomers.[6][7]

    • Hydrolysis: Amidines can be susceptible to hydrolysis, especially under harsh pH and high temperatures.[3]

      • Solution: Ensure anhydrous reaction conditions and control the pH of the reaction mixture.

Experimental Protocol: General Optimization of Triazole Formation

  • Reagent Preparation: Ensure the purity of the amidine and hydrazine starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Solvent Screening: Set up parallel reactions in a small scale (e.g., 0.1 mmol) using different polar aprotic solvents (DMF, DMSO, NMP).

  • Temperature Optimization: For the most promising solvent, run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress over time.

  • Stoichiometry Adjustment: Based on the results, scale up the reaction and test a slight excess of either the amidine or hydrazine derivative.

ParameterStarting ConditionOptimization Range
Temperature 80 °C80-140 °C (or microwave)
Solvent DMFDMSO, NMP, Sulfolane
Stoichiometry 1:1 (Amidine:Hydrazine)1:1.2 or 1.2:1
Problem 2: Incomplete Nitro Group Reduction

Question: The reduction of the nitro group to an aniline is sluggish or incomplete. How can I drive this reaction to completion?

Answer: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be influenced by the catalyst, hydrogen source, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) can become poisoned by impurities or lose activity.

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting material is free of catalyst poisons like sulfur compounds. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also be effective.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to slow reaction rates.

    • Solution: A typical pressure range for this reduction is 40-50 psi.[8] If the reaction is slow, a moderate increase in pressure may be beneficial, while adhering to safety limits of the equipment.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents can be employed.

    • Solution: Alternatives include SnCl₂/HCl, Fe/NH₄Cl, or sodium dithionite. The choice will depend on the other functional groups present in the molecule.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

  • Reactor Setup: In a high-pressure reactor, dissolve the nitro-intermediate in a suitable solvent like methanol or ethanol.[8]

  • Catalyst Addition: Carefully add Pd/C (5-10 wt%) under an inert atmosphere (e.g., nitrogen).[8]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 45 psi).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 45°C) and monitor the consumption of the starting material by TLC or LC-MS.[8]

  • Work-up: Upon completion, carefully filter the reaction mixture to remove the catalyst and proceed with purification.[8]

Troubleshooting_Nitro_Reduction Start Incomplete Nitro Reduction Q1 Is the catalyst fresh and of high quality? Start->Q1 A1_Yes Proceed to check hydrogen pressure Q1->A1_Yes Yes A1_No Use fresh catalyst or increase loading Q1->A1_No No Q2 Is the hydrogen pressure adequate (e.g., 40-50 psi)? A1_Yes->Q2 A1_No->Start A2_Yes Consider alternative reducing agents Q2->A2_Yes Yes A2_No Increase hydrogen pressure within safe limits Q2->A2_No No End Complete Reduction Achieved A2_Yes->End A2_No->Start

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline, from the reaction mixture. What are effective purification strategies?

Answer: The purification of this compound can be challenging due to its polarity and the potential for closely related impurities. A multi-step purification strategy is often necessary.[5]

Potential Causes & Solutions:

  • Similar Polarity of Impurities: Unreacted starting materials or side products may have similar polarity to the desired product, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for silica gel chromatography. A common eluent system is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5] Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can help reduce tailing of the amine product on the silica gel.[9]

      • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (neutral or basic) or reversed-phase (C18) chromatography.[9]

  • Product Solubility and Stability: The product's solubility characteristics and potential for degradation can lead to losses during work-up and purification.

    • Solution:

      • Aqueous Work-up: The aniline group is basic and can be protonated in acidic solutions, leading to increased water solubility. Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to minimize losses.[9]

      • Recrystallization: If the product is obtained as a solid with reasonable purity (>90%), recrystallization can be a highly effective final purification step.[5][9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[9]

      • Salt Formation: Purification can sometimes be achieved by forming a salt of the aniline (e.g., hydrochloride salt), which may have different solubility and crystallinity properties, allowing for easier isolation.[10]

Experimental Protocol: Recrystallization of the Final Product

  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and with gentle heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution, followed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the aniline portion of the molecule?

A common precursor is 2-methoxy-5-nitroaniline, which can be synthesized from o-anisidine through acetylation, nitration, and subsequent hydrolysis.[11] The nitro group is then reduced in a later step to yield the desired aniline.

Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

Yes, research has focused on developing greener synthetic routes. This includes the use of microwave irradiation to reduce reaction times and energy consumption, as well as the development of one-pot, multi-component reactions that increase efficiency and reduce waste.[1][5] Some methods also utilize water as a solvent or employ catalyst-free conditions.[6]

Q3: How can I confirm the structure of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. Comparison of the obtained data with literature values is also recommended.

Q4: What are some of the key safety precautions to take during this synthesis?

  • Hydrazine derivatives: Many hydrazine compounds are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

  • Reagents and Solvents: Always consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (n.d.). CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly functionalized heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly functionalized heterocyclic compounds. 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline presents a classic formulation challenge.

To successfully dissolve this compound, we must first understand the causality behind its physical behavior. The molecule contains a 1,2,4-triazole ring, which is notorious for acting as both a strong hydrogen-bond donor and acceptor. This promotes extensive inter- and intra-molecular hydrogen bonding, resulting in a highly stable, rigid crystal lattice[1][2]. Furthermore, the planar aromatic system encourages


 stacking, while the molecule remains entirely un-ionized at physiological pH (7.4)[3]. These factors combined create a high thermodynamic barrier to solvation.

The following guide is designed to help you systematically diagnose and resolve solubility issues, whether you are preparing in vitro assay stocks or formulating vehicles for in vivo dosing.

Diagnostic Decision Tree

Use the workflow below to identify the correct troubleshooting pathway for your specific experimental application.

G Start Solubility Issue Identified App Target Application? Start->App InVitro In Vitro Assay (DMSO Stock) App->InVitro InVivo In Vivo Dosing (Aqueous Vehicle) App->InVivo DMSO_Issue Precipitates in 100% DMSO InVitro->DMSO_Issue Buffer_Issue Crashes in Assay Buffer InVitro->Buffer_Issue Vivo_Issue Insoluble in Saline/PBS InVivo->Vivo_Issue DMSO_Sol Use Anhydrous DMSO Heat to 37°C + Sonicate DMSO_Issue->DMSO_Sol Buffer_Sol Stepwise Dilution Add 0.01% Tween-20 Buffer_Issue->Buffer_Sol Vivo_Sol Use Co-solvents: PEG300 + Tween 80 Vivo_Issue->Vivo_Sol

Figure 1: Decision matrix for troubleshooting 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline solubility.

Frequently Asked Questions & Troubleshooting

Issue 1: Precipitation in DMSO Stock Solutions

Q: I attempted to make a 10 mM stock in 100% DMSO, but the compound remains a cloudy suspension. Why is this happening? A: This is almost always caused by water absorption in your DMSO. DMSO is highly hygroscopic. Even a small percentage of water (1-2%) absorbed from the atmosphere will drastically reduce the solubility of triazole-containing compounds by forcing the hydrophobic methoxy-aniline moiety out of solution[4].

  • The Fix: Always use fresh, sealed, anhydrous DMSO (≥99.9%). If the suspension has already formed, tightly seal the tube, warm it in a water bath at 37°C for 10 minutes, and sonicate. The thermal energy disrupts the triazole hydrogen-bonding network, allowing the solvent to penetrate the crystal lattice.

Issue 2: Crashing Out During Buffer Dilution

Q: My 10 mM DMSO stock is perfectly clear, but the moment I dilute it into my pH 7.4 assay buffer (final concentration 100 µM), it crashes out. How do I prevent this? A: You are experiencing solvent-shift nucleation. At pH 7.4, both the aniline group (pKa ~4.5) and the 1,2,4-triazole ring (pKa ~2.2 and ~10.3) are un-ionized. The sudden shift from a polar aprotic solvent (DMSO) to a highly polar protic solvent (water) causes the neutral molecules to rapidly aggregate via


 stacking and hydrogen bonding[2][3].
  • The Fix: Avoid direct bolus additions. Use a stepwise dilution method. Pre-warm your assay buffer to 37°C. If your assay tolerates it, include a non-ionic surfactant like 0.01% Tween-20 or 0.1% BSA in your buffer before adding the compound. These agents lower the surface tension and coat the hydrophobic faces of the molecule, preventing nucleation.

Issue 3: Formulating for In Vivo Dosing

Q: I need to dose mice intravenously (IV), but the compound is completely insoluble in standard saline. What vehicle should I use? A: Because the compound is lipophilic and strongly crystalline, a simple aqueous vehicle will not work. You must use a co-solvent system that disrupts intermolecular hydrogen bonds while providing a lipophilic environment.

  • The Fix: A standard, well-tolerated formulation for poorly soluble triazoles is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . The PEG300 acts as a co-solvent to disrupt hydrogen bonding, while Tween 80 forms micelles that encapsulate the compound, keeping it thermodynamically stable in the aqueous saline phase.

Mechanistic Insight: The Role of pH

Understanding the ionization states of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is critical for manipulating its solubility. The molecule has a narrow "solubility window" at extreme pH levels and a "precipitation zone" at physiological pH.

H Acidic pH < 3.0 Protonated Aniline/Triazole (Cationic & Soluble) Neutral pH 4.0 - 8.0 Un-ionized / Neutral (Highly Insoluble) Acidic->Neutral Loss of H+ Basic pH > 10.0 Deprotonated Triazole (Anionic & Soluble) Neutral->Basic Loss of H+

Figure 2: pH-dependent ionization states dictating the aqueous solubility profile.

Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline across various common laboratory vehicles.

Solvent / VehicleExpected SolubilityMechanistic Reason
Water / PBS (pH 7.4) < 0.01 mg/mLMolecule is neutral; crystal lattice energy exceeds solvation energy.
Aqueous Buffer (pH 2.0) ~ 1.0 - 2.0 mg/mLProtonation of the aniline amine creates a soluble cationic species.
100% Anhydrous DMSO > 25 mg/mLPolar aprotic solvent disrupts H-bonds and solvates the aromatic rings.
100% PEG400 ~ 5.0 - 10.0 mg/mLPolymeric diol interacts with the triazole H-bond network.
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline ~ 2.0 - 5.0 mg/mLSynergistic micellar encapsulation and co-solvent disruption.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include built-in verification steps to confirm true solubility rather than micro-suspension.

Protocol A: Preparation of a Stable 10 mM In Vitro Master Stock
  • Weighing: Accurately weigh the required mass of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline into a light-protected glass vial.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption: If the solution is not perfectly clear, place the vial in a 37°C water bath for 10 minutes, followed by 5 minutes in a bath sonicator.

  • Validation Step (Critical): Centrifuge an aliquot of the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the compound has not fully dissolved, and the supernatant concentration is lower than 10 mM. Add additional DMSO to adjust the concentration to 5 mM and repeat the validation.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles (which introduce condensation/water) and store at -20°C.

Protocol B: Formulation of a 2 mg/mL In Vivo Dosing Solution

Note: This protocol utilizes the "Cast and Dilute" method to prevent premature precipitation.

  • Initial Solubilization: Dissolve 2.0 mg of the compound in 50 µL of anhydrous DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously for 1 minute. The mixture will become viscous but should remain optically transparent.

  • Aqueous Phase Addition: Dropwise, add 500 µL of sterile Saline (0.9% NaCl) while continuously vortexing the mixture. Do not add the saline all at once, as local concentration gradients will cause the triazole to crash out.

  • Validation Step: Allow the formulation to sit at room temperature for 30 minutes. Check for opalescence (cloudiness) using a laser pointer. If the laser beam is highly visible passing through the liquid (Tyndall effect), colloidal aggregates have formed, and the formulation is not a true solution.

References

  • Targeting Antibiotic Resistance Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis Source: MDPI Molecules URL:[Link]

  • Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents Source: Frontiers in Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in the Synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding impurity identification and control during this specific synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common route involves the initial nitration of an appropriate methoxy aniline precursor, followed by the construction of the 1,2,4-triazole ring and subsequent reduction of the nitro group. Each of these steps presents a unique set of challenges and potential for side-product formation. Understanding this pathway is the first step in effective troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

II. Starting Material and Reagent-Related Impurities

The quality of your starting materials is paramount. Impurities present in the initial reactants can be carried through the synthesis or participate in side reactions, leading to a complex impurity profile in the final product.[1]

Q1: I've detected an impurity with a mass corresponding to an isomer of my starting material in the final product. How can I confirm its identity and prevent its formation?

A1: Isomeric impurities are a common challenge, especially in syntheses involving substituted anilines.[2]

  • Plausible Cause: Incomplete separation of isomers during the synthesis of your starting material, for example, 4-methoxy-3-nitroaniline, can lead to the carry-over of isomers like 2-methoxy-4-nitroaniline or 3-methoxy-4-nitroaniline. These will then proceed through the reaction sequence to form isomeric final products.

  • Identification Protocol:

    • LC-MS Analysis: Utilize a high-resolution LC-MS system to confirm the mass of the impurity. Isomers will have the same mass but different retention times on a suitable HPLC column.

    • NMR Spectroscopy: Isolate the impurity using preparative HPLC. A detailed 1H and 13C NMR analysis will be crucial to definitively determine the substitution pattern on the aromatic ring.[3][4] Comparing the spectra with known standards or using predictive software can aid in identification.[5][6]

    • Reference Standard: The most reliable method is to synthesize the suspected isomeric impurity independently and compare its chromatographic and spectroscopic data with the unknown peak.

  • Prevention Strategy:

    • Source high-purity starting materials and verify their purity by HPLC and NMR before use.

    • If necessary, purify the starting materials by recrystallization or column chromatography.

III. Process-Related Impurities

These impurities are formed during the chemical transformations of the synthesis. Their formation is often sensitive to reaction conditions such as temperature, reaction time, and the choice of reagents.

Q2: My LC-MS analysis shows a peak with a mass that suggests an incomplete reaction. What could this be?

A2: Incomplete reactions are a frequent source of impurities. In the context of 1,2,4-triazole synthesis, an incompletely cyclized intermediate is a likely candidate.

  • Plausible Cause: The formation of the 1,2,4-triazole ring often proceeds through an amidrazone intermediate. If the cyclization step is not driven to completion, this amidrazone may remain in the final product.[7]

  • Troubleshooting Workflow:

    Caption: General workflow for impurity identification and mitigation.

  • Identification and Mitigation:

    • Mass Analysis: The amidrazone intermediate will have a specific molecular weight that can be predicted from the reaction scheme and confirmed by LC-MS.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure the disappearance of the intermediate before workup.

    • Optimization: If the reaction is stalling, consider increasing the reaction temperature or time. The choice of cyclizing agent and solvent can also significantly impact the efficiency of this step.

Q3: I am observing an unexpected isomer of the 1,2,4-triazole ring. How is this possible?

A3: The formation of different triazole isomers (e.g., 1,2,3-triazoles or different N-substituted 1,2,4-triazoles) can occur under certain conditions.

  • Plausible Cause: While the synthesis is designed to produce a specific 1,2,4-triazole isomer, changes in reagents or reaction conditions can sometimes lead to alternative cyclization pathways. The use of certain catalysts or the presence of specific functional groups can influence the regioselectivity of the ring formation.[3]

  • Identification Protocol:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between triazole isomers. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the substitution pattern.[4][5] 2D NMR techniques like HMBC and HSQC can provide definitive structural assignments.

    • X-ray Crystallography: If the impurity can be isolated and crystallized, single-crystal X-ray crystallography provides unambiguous structural proof.[8]

  • Prevention: Strict adherence to validated reaction protocols is crucial. Ensure the correct reagents and catalysts are used in the specified amounts.

IV. Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for detecting, identifying, and quantifying impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of this effort.[9][10]

Q4: What is a good starting point for developing an HPLC method for this analysis?

A4: A reversed-phase HPLC method is generally suitable for analyzing aniline derivatives.[9][11]

  • Recommended HPLC Conditions (Starting Point):

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 3 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 0.2-0.4 mL/minAppropriate for a 2.1 mm ID column.
Detection UV (e.g., 254 nm) and/or MSUV for general detection and quantification; MS for mass identification.[10]
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
  • Method Validation: Once a suitable method is developed, it's important to validate it for specificity, linearity, accuracy, and precision to ensure reliable results.

Q5: How can I use Mass Spectrometry to help identify an unknown impurity?

A5: Mass spectrometry provides the molecular weight of an impurity, which is a critical piece of information for its identification.

  • Experimental Workflow for MS-based Identification:

    Caption: Workflow for impurity identification using mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows you to determine the elemental formula of the impurity. This is often sufficient to distinguish between several potential structures.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure. For example, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) can be easily identified.

By combining the information from HPLC retention time, HRMS, and MS/MS, you can build a strong hypothesis for the structure of an unknown impurity, which can then be confirmed by NMR or by synthesizing a reference standard.[12][13][14]

V. Summary of Potential Impurities

The following table summarizes some of the potential impurities that may be encountered during the synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

Impurity TypePotential Structure/NameLikely OriginKey Analytical Indicator
Starting Material-Related Isomers of 2-Methoxy-5-nitroanilineImpure starting materialsSame MW as desired intermediate, different HPLC retention time.
Intermediate-Related Uncyclized Amidrazone IntermediateIncomplete triazole ring formationSpecific MW detectable by LC-MS.
By-product Positional Isomer of TriazoleNon-selective cyclizationSame MW, different NMR shifts for triazole protons/carbons.
By-product Over-nitrated/Under-nitrated SpeciesNon-selective nitration of precursorDifferent MW (+/- 45 Da for NO2 group).
Reagent-Related Residual PalladiumIncomplete removal of hydrogenation catalystCan be detected by ICP-MS.[15]

VI. References

  • Organic & Biomolecular Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]

  • CyberLeninka. (n.d.). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography - Mass spectrometry. PubMed. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • Docta Complutense. (n.d.). Combined NMR spectroscopy and quantum-chemical calculations in fluorescent 1,2,3-triazole-4-carboxylic acids fine structures analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Sichuan Taienkang Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

  • The University of Dublin, Trinity College. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Retrieved from [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Retrieved from [Link]

Sources

Optimization

stability of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline in aqueous solutions

The following technical support guide addresses the stability, solubility, and handling of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4). This document is designed for analytical chemists and formulation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, solubility, and handling of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4). This document is designed for analytical chemists and formulation scientists.

Part 1: Executive Stability Profile[1]

Compound Identity:

  • IUPAC Name: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline[1][2]

  • CAS Number: 1340315-17-4[1][2]

  • Functional Moieties: Primary Aniline (oxidation sensitive), Methoxy Ether (electron-donating), 1,2,4-Triazole (amphoteric, tautomeric).[1]

Core Stability Directive: This compound exhibits moderate aqueous stability but is highly sensitive to oxidative degradation and pH-dependent solubility shifts .[1] The electron-rich aromatic ring (activated by both amino and methoxy groups) makes it prone to photo-oxidation and autoxidation, leading to colored impurities (azo/nitro compounds).

Physicochemical Behavior Table
ParameterCharacteristicImpact on Experiments
Aqueous Solubility pH-Dependent (U-Shaped) Low solubility at neutral pH (pH 6–8).[1] High solubility at pH < 3 (protonation) and pH > 10 (deprotonation).
Oxidative Stability Low Solutions turn brown/yellow upon exposure to air/light due to aniline oxidation.[1]
Hydrolytic Stability High The ether and triazole linkages are resistant to hydrolysis under standard laboratory conditions.[1]
pKa Values (Est.) ~4.0 (Aniline), ~10.0 (Triazole NH)Buffer pH determines ionic species; critical for HPLC retention time stability.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: "My aqueous stock solution turned from colorless to yellow/brown after 24 hours. Is the compound degraded?"

A: Yes, this indicates oxidative degradation. The primary aniline group is susceptible to autoxidation, forming quinone imines or azo-dimers, especially when the ring is activated by the methoxy group.[1]

  • Diagnostic: Check LC-MS for [M+16] (N-oxide) or [2M-2] (azo dimer) peaks.

  • Correction:

    • Degas all buffers with helium sparging or vacuum sonication before use.

    • Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic acid or Sodium metabisulfite).

    • Store solutions in amber glass vials under Argon/Nitrogen headspace.

Issue 2: Precipitation Upon Dilution

Q: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), a white precipitate formed."

A: This is a "Solubility Crash" caused by the neutral species. At pH 7.4, both the aniline (pKa ~4) and the triazole (pKa ~10) are predominantly neutral.[1] This uncharged zwitterion-like state has the lowest aqueous solubility.

  • Mechanism: The hydrophobic aromatic core drives aggregation when the organic co-solvent (DMSO) concentration drops below a critical threshold (typically <5%).[1]

  • Correction:

    • Shift pH: Lower the pH to < 4.0 (using 0.1% Formic Acid) to protonate the aniline, or raise to > 10 (using dilute NaOH) to deprotonate the triazole.[1]

    • Increase Co-solvent: Maintain at least 5-10% DMSO or Methanol if the assay tolerates it.[1]

    • Use Cyclodextrins: Complexation with HP-β-Cyclodextrin (1-5 equivalents) can stabilize the neutral form in aqueous media.[1]

Issue 3: HPLC Peak Splitting / Ghost Peaks

Q: "My HPLC chromatogram shows split peaks or broad tailing for the main compound."

A: This is likely due to Triazole Tautomerism or pH Mismatch. 1,2,4-Triazoles exist in dynamic equilibrium between 1H and 2H tautomers.[1] If the mobile phase pH is near the pKa of the triazole (~10) or aniline (~4), the exchange rate can interfere with the chromatography time scale.

  • Correction:

    • Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25mM Ammonium Formate).

    • Lock the State: Adjust mobile phase pH to 2.5 (fully protonated) or neutral (fully neutral, but risk tailing). Acidic mobile phases (0.1% TFA) are recommended to sharpen the aniline peak.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this method for long-term storage (up to 1 month at -20°C).[1]

  • Weighing: Weigh the solid standard in a glove box or low-humidity environment (hygroscopic potential).

  • Solvent: Dissolve to 20 mM in anhydrous DMSO .

  • Inerting: Flush the headspace with Nitrogen gas for 10 seconds.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Note: Avoid freeze-thaw cycles. If precipitation occurs upon thawing, sonicate at 30°C for 5 minutes.

Protocol B: Forced Degradation Stress Test (Validation)

Use this to validate your analytical method.

  • Acid Stress: Dissolve in 0.1 M HCl. Heat at 60°C for 4 hours. (Expect: Stable).

  • Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours. (Expect: Stable, potential minor demethylation).

  • Oxidative Stress: Dissolve in 0.1 M HCl + 3% H₂O₂. Incubate at RT for 2 hours. (Expect: Significant Degradation ).

  • Photostability: Expose 1 mg/mL aqueous solution to 1.2 million lux hours. (Expect: Browning/Degradation ).

Part 4: Visualizations

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the structural vulnerabilities of the molecule in aqueous environments.[1]

StabilityPathways Compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Neutral Species) AcidSol Protonated Species (Soluble, Stable) Compound->AcidSol pH < 3.0 (Protonation of -NH2) BaseSol Deprotonated Triazole Anion (Soluble, Stable) Compound->BaseSol pH > 10.0 (Deprotonation of Triazole) Oxidation Oxidative Degradation (Azo dimers, Quinones) Compound->Oxidation Air/Light + Neutral pH (Aniline Oxidation) Precip Precipitation (Aggregates) Compound->Precip Dilution in pH 7 Buffer (Low Solubility)

Caption: Reactivity map showing pH-dependent solubility states (Green) vs. degradation/precipitation risks (Red/Yellow).[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues during experiments.

Troubleshooting Start Problem Detected CheckColor Is solution colored? (Yellow/Brown) Start->CheckColor CheckClear Is solution cloudy/precipitated? CheckColor->CheckClear No Oxidation Oxidative Degradation CheckColor->Oxidation Yes PHCheck Check pH CheckClear->PHCheck Yes ActionOx Action: Prepare fresh in degassed buffer + Antioxidant Oxidation->ActionOx Neutral pH 5 - 9 PHCheck->Neutral Risk Zone Extreme pH < 4 or > 10 PHCheck->Extreme Safe Zone ActionSol Action: Add Co-solvent (DMSO) or Adjust pH Neutral->ActionSol ActionConc Action: Check Concentration (Exceeds solubility limit) Extreme->ActionConc

Caption: Decision tree for diagnosing stability issues based on visual observation of the solution.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58169289, 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. Retrieved March 7, 2026, from [Link][1]

  • Royal Society of Chemistry. (2020).[1] Thermostability of amino-triazole derivatives. Retrieved March 7, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

CAS: 1340315-17-4 (and related isomers) Classification: Amino-aryl-triazole Scaffold Primary Application: Kinase Inhibitor Synthesis (e.g., JAK/TYK2 pathways) Executive Summary This guide addresses the stability and hand...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1340315-17-4 (and related isomers) Classification: Amino-aryl-triazole Scaffold Primary Application: Kinase Inhibitor Synthesis (e.g., JAK/TYK2 pathways)

Executive Summary

This guide addresses the stability and handling of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . As an electron-rich aniline coupled with an amphoteric triazole ring, this molecule presents a "dual-threat" stability profile:

  • Oxidative Instability: The methoxy-activated aniline moiety is highly prone to radical oxidation, leading to rapid discoloration (pinking/browning).

  • Tautomeric/Hygroscopic Issues: The unsubstituted 1H-triazole introduces polarity and tautomeric equilibrium, complicating solubility and NMR analysis.

Part 1: Rapid Diagnostics (Troubleshooting Board)

Use this table to identify the root cause of your experimental failure immediately.

SymptomProbable CauseImmediate Corrective Action
Material turns pink, brown, or black Oxidative Degradation. Formation of quinone imines or azo-dimers due to air exposure.Purify: Recrystallize immediately with ascorbic acid (antioxidant) present. Store: Under Argon/Nitrogen at -20°C.
Insoluble in CDCl₃ / "Missing" NMR peaks Tautomeric Aggregation. The 1H-triazole forms H-bonded networks or is in a zwitterionic state.Switch Solvent: Use DMSO-d₆ or MeOD. Avoid non-polar solvents for analysis.
Extra peaks in LCMS (M+14 or M+16) Process Impurities. M+16 indicates N-oxide formation. M+14 often indicates methylation artifacts if MeOH/acid was used.Check Reagents: Ensure methanol used in workup is acid-free. For N-oxides, add a mild reducing agent (e.g., Na₂S₂O₃).
Low Yield in Coupling Reactions Triazole Interference. The acidic proton on the 1H-triazole (pKa ~10) consumes base/electrophiles.Protect: Use a protecting group (e.g., THP, SEM) on the triazole before reacting the aniline, or use excess base (2.5 eq).
Part 2: Deep Dive – Overcoming Oxidative Degradation

The most common user complaint is the transition of the white solid to a brown gum. This is driven by the electron-donating methoxy group at the ortho position to the amine, which raises the HOMO energy of the aniline, making it susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Mechanism of Failure
  • Initiation: Light or trace metals catalyze the abstraction of an electron from the nitrogen lone pair.

  • Propagation: The resulting radical cation resonates onto the ring (para/ortho positions).

  • Termination: Radical coupling leads to azo-dimers (colored) or hydrolysis to quinones (dark/black).

Visualizing the Degradation Pathway

The following diagram illustrates why your compound changes color and how to intervene.

OxidationPathway Start Pure Aniline (White Solid) Trigger Trigger: O2 + Light/Trace Metal Start->Trigger Radical Anilino Radical Cation (Reactive Intermediate) Trigger->Radical SET Oxidation Dimer Azo-Dimer / Polymer (Brown/Black Impurity) Radical->Dimer Radical Coupling Quinone Quinone Imine (Pink/Red Impurity) Radical->Quinone Hydrolysis Argon Intervention 1: Argon Atmosphere Argon->Trigger Blocks O2 Acid Intervention 2: Salt Formation (HCl) Acid->Start Protonates Lone Pair (Prevents SET)

Caption: Figure 1. Oxidative degradation cascade of electron-rich anilines. Protonation (salt formation) disables the lone pair, effectively stopping this pathway.

Protocol: Restoring Oxidized Material

If your material has degraded (brown crust):

  • Dissolve: Dissolve the crude material in degassed EtOAc/MeOH (9:1).

  • Wash: Wash with a 5% aqueous solution of Sodium Bisulfite (reducing agent) or Ascorbic Acid . This reduces quinone impurities back to colorless phenols/anilines or washes them away.

  • Acidify: Isolate the product as the HCl salt . The hydrochloride salt is significantly more stable to oxidation than the free base because the nitrogen lone pair is tied up.

    • Procedure: Add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate.

Part 3: Solubility & Tautomerism (The "1H" Factor)

Users often report inconsistent NMR data. This is due to the 1H-1,2,4-triazole moiety.[1][2][3][4] Unlike 1-methyl-triazoles, the 1H variant can exist in multiple tautomeric forms (1H, 2H, 4H) and is capable of strong intermolecular hydrogen bonding.

The Solubility Matrix
SolventSolubilitySuitabilityNotes
CDCl₃ PoorAvoid Causes aggregation; broad peaks; H-bonding distorts shifts.
DMSO-d₆ ExcellentRecommended Breaks H-bonds; stabilizes the major tautomer.
MeOD GoodAcceptable Exchangeable protons (NH, NH₂) will disappear.
Water pH DependentVariable Soluble at pH < 2 (cation) or pH > 11 (anion).
Technical Insight: Tautomeric Equilibrium

In non-polar solvents, the molecule may form dimers via the triazole ring, leading to apparent "insolubility" or gelation. Always use polar aprotic solvents (DMSO, DMF) for reactions to ensure the monomeric species is reactive.

Part 4: Storage & Handling SOP

To ensure long-term stability (shelf-life > 1 year), strictly follow this workflow.

StorageSOP Step1 Synthesis/Purification Step2 Lyophilization (Remove ALL solvent) Step1->Step2 Step3 Inert Pack (Flush vial with Argon) Step2->Step3 Dryness is critical Step4 Seal (Parafilm + Foil) Step3->Step4 Block Light Step5 Freezer (-20°C) Step4->Step5

Caption: Figure 2. Standard Operating Procedure for long-term storage of amino-aryl-triazoles.

Critical Steps:

  • Light Exclusion: The combination of the aniline and triazole creates a conjugated system that can be photosensitive. Always wrap vials in aluminum foil.

  • Argon Flush: Before closing the vial, gently flow Argon gas over the solid for 10 seconds to displace oxygen.

  • Avoid Trace Acids: Do not store in the presence of acid vapors (like HCl fumes in a fridge) unless you intend to form the salt, as this can lead to hygroscopic clumping.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a reductive amination? A: Yes, but the triazole nitrogen can compete. It is recommended to use slightly acidic conditions (pH 5-6) to ensure the aniline reacts (formation of imine) while the triazole remains spectator. If yield is low, protect the triazole with a Trityl (Trt) group.

Q: My LCMS shows a peak at M+41. What is it? A: If you used Acetonitrile (MeCN) as a solvent, this is likely the Ritter Reaction adduct or a solvent adduct artifact. If you used Acetone, it is the Schiff base (imine) formation (


). Avoid ketones in the workup of this aniline.

Q: Is the HCl salt better than the free base? A: For storage , yes. The HCl salt is resistant to oxidation. For reactions , you must neutralize it in situ with a tertiary base (like DIPEA) to free the nucleophilic amine.

References
  • Oxidation of Anilines: Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968.
  • Triazole Tautomerism: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Chemical Reviews, vol. 110, no. 10, 2010. Link

  • Synthesis Context (Kinase Inhibitors): Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor Deucravacitinib (BMS-986165)." Journal of Medicinal Chemistry, vol. 62, no. 20, 2019. (Discusses similar amino-triazole intermediates). Link

  • Handling of Air-Sensitive Compounds: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

Sources

Optimization

Technical Support Center: Triazole-Aniline Derivative Synthesis &amp; Optimization

Welcome to the advanced troubleshooting and optimization hub for the synthesis of triazole-aniline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and optimization hub for the synthesis of triazole-aniline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic bottlenecks researchers face when applying Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to amine-rich substrates.

The presence of an aniline moiety introduces severe competitive coordination dynamics that can poison catalysts, stall kinetics, and complicate purification. This guide provides field-proven, self-validating workflows to overcome these challenges.

Part 1: Mechanistic Causality & Workflow Dynamics

To optimize a reaction, we must first understand the failure modes. The CuAAC reaction relies on the formation of a highly reactive copper-acetylide intermediate[1]. However, free anilines possess nucleophilic lone pairs that readily coordinate with the Cu(I) catalyst. This competitive binding pulls the copper out of the catalytic cycle, forming an inactive, off-cycle complex.

Mechanism Cu Active Cu(I) Catalyst Acetylide Cu-Acetylide Intermediate Cu->Acetylide + Alkyne Poisoned Inactive Cu-Amine Complex (Off-Cycle) Cu->Poisoned Competitive Binding Alkyne Terminal Alkyne Azide Organic Azide Triazole 1,4-Triazole Aniline Product Acetylide->Triazole + Azide Aniline Free Aniline (Substrate/Product) Aniline->Poisoned Lone Pair Donation

Competitive coordination of aniline lone pairs leading to off-cycle Cu(I) catalyst poisoning.

Part 2: Troubleshooting Guide & FAQs

Q1: My CuAAC reaction stalls at 40-50% conversion when an aniline moiety is present. How do I push it to completion?

  • Causality: The aniline nitrogen is outcompeting the alkyne for the Cu(I) center, starving the reaction of the necessary copper-acetylide intermediate. As the triazole-aniline product forms, it also acts as a bidentate chelator, exacerbating the poisoning.

  • Solution: Introduce an accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 2:1 ratio to copper. THPTA creates a protective coordination sphere around Cu(I) that prevents aniline binding while maintaining the metal's catalytic turnover[2]. Alternatively, add Zn(II) salts as a sacrificial Lewis acid to preferentially bind the free amines.

Q2: The reaction mixture turns dark green/brown shortly after adding sodium ascorbate, and yields are abysmal. What is happening?

  • Causality: A color shift to green/brown indicates the accumulation of Cu(II) and the oxidative degradation of your aniline. Oxygen in the system has catalyzed the oxidation of ascorbate, depleting your reducing agent. Without ascorbate, Cu(II) promotes alkyne-alkyne (Glaser) homocoupling and generates reactive oxygen species that destroy the aniline[3].

  • Solution: Thoroughly degas all solvents (sparge with N₂ or Ar for 15 minutes). Increase the sodium ascorbate loading to a 5-10x excess relative to copper. Tightly cap the reaction vessel to prevent atmospheric oxygen ingress[2].

Q3: How do I efficiently remove residual copper from my triazole-aniline product? Standard silica gel chromatography results in severe streaking.

  • Causality: Both the 1,2,3-triazole core and the aniline moiety are excellent metal chelators. They drag copper ions through the silica stationary phase, altering the compound's polarity and causing streaking.

  • Solution: Break the product-copper complex before chromatography. Wash the organic layer with an aqueous solution of buffered EDTA. EDTA has a significantly higher formation constant for copper than the triazole-aniline system, effectively stripping the metal into the aqueous phase[2].

Purification Start Crude Triazole-Aniline (Cu Contaminated) Step1 Add Aqueous EDTA or Cuprisorb Resin Start->Step1 Decision Is product water soluble? Step1->Decision WaterSol Dialysis or Size Exclusion (SEC) Decision->WaterSol Yes OrgSol Liquid-Liquid Extraction (Aqueous EDTA Wash) Decision->OrgSol No Pure Pure Triazole-Aniline (<10 ppm Cu) WaterSol->Pure OrgSol->Pure

Decision matrix for the quantitative removal of copper contaminants from triazole-anilines.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues are built into the steps to confirm mechanistic success before proceeding.

Protocol A: Optimized CuAAC Synthesis of Triazole-Anilines
  • Substrate Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).

  • Ligand Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.10 eq) in degassed H₂O.

    • Causality: Pre-complexing the copper with THPTA prevents the aniline substrate from outcompeting the ligand for the Cu(I) center[3].

  • Reduction: Add sodium ascorbate (0.50 eq) to the Cu/THPTA mixture.

    • Self-Validation Checkpoint: The solution must immediately transition from pale blue to colorless. This confirms the successful reduction of Cu(II) to catalytically active Cu(I). If it remains blue, your ascorbate is compromised.

  • Initiation: Transfer the active catalyst solution to the main reaction flask under an inert atmosphere (N₂ or Ar).

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: The reaction mixture should remain pale yellow or cloudy white. If it turns green or brown, oxygen has infiltrated the system, oxidizing the ascorbate and Cu(I)[2].

Protocol B: Copper Scavenging and Isolation
  • Quenching: Upon reaction completion, dilute the crude mixture with Ethyl Acetate (EtOAc).

  • Chelation: Wash the organic layer vigorously with a 0.1 M aqueous solution of EDTA (pH 8.0).

    • Causality: The basic pH ensures EDTA is fully deprotonated, maximizing its chelating efficiency.

  • Validation: Allow the layers to separate.

    • Self-Validation Checkpoint: The aqueous layer will turn faint blue (indicating the formation of the Cu-EDTA complex), while the organic layer should become clear/colorless. Repeat the wash until the aqueous layer is completely colorless.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting product is now safe for silica gel chromatography without streaking.

Part 4: Quantitative Optimization Matrix

Use the following data matrix to select the optimal conditions based on your specific aniline substrate's reactivity and solubility.

VariableStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Ligand None / TBTATHPTA (2:1 ratio to Cu)Highly water-soluble; sterically shields Cu(I) from aniline coordination while accelerating the reaction.> 90%
Cu Source CuI (solid)CuSO₄ + Ascorbate Generates pristine Cu(I) in situ; avoids the formation of insoluble, unreactive Cu-acetylide aggregates.> 85%
Ascorbate 0.1 Equivalents0.5 - 1.0 Equivalents Compensates for trace O₂ ingress and prevents aniline-driven oxidative side reactions.> 90%
Additive NoneZn(OAc)₂ (Sacrificial)Zn(II) preferentially binds free amines, freeing the Cu(I) catalyst for the primary cycloaddition cycle.> 80%

Part 5: References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (National Institutes of Health) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (National Institutes of Health) URL:[Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Welcome to the technical support guide for the purification of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This document is intended for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. This document is intended for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The unique structure of this molecule, possessing both a basic aniline moiety and a weakly acidic/basic triazole ring, presents specific purification challenges. This guide provides in-depth, experience-based solutions to common problems encountered during its isolation and purification.

Overview and Physicochemical Properties

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. Its structure combines a polar aniline group, susceptible to oxidation, with a heterocyclic triazole system, which can engage in hydrogen bonding. These features dictate its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline and Analogs

PropertyValue (for similar structures)Significance for Purification
Molecular Formula C9H10N4OIndicates a relatively small, polar molecule.
Molecular Weight 190.20 g/mol Relevant for calculating molar equivalents and yields.
Appearance Typically a white to off-white or tan solid.Darkening (red, brown) suggests oxidation has occurred.
pKa (Aniline N-H) ~4-5 (Predicted)The aniline nitrogen is basic and will be protonated at acidic pH.
pKa (Triazole N-H) ~9-10 (Predicted)The triazole ring has acidic protons, allowing for salt formation with a strong base.
Solubility Moderately soluble in polar organic solvents like Methanol, Ethyl Acetate, DCM.Poorly soluble in non-polar solvents like Hexane and water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities largely depend on the synthetic route. A common synthesis involves the reduction of a nitro-aniline precursor. Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual nitro-aniline precursor.

  • Intermediates: Partially reduced intermediates (e.g., nitroso, hydroxylamine species).

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., Pd/C), trace metals may be present.

  • Oxidation Products: Anilines are prone to air oxidation, leading to colored polymeric impurities. This is often the cause of a crude product appearing dark brown or reddish.

Q2: My crude product is a dark, oily solid. What is the first step I should take?

A2: Discoloration is almost always due to oxidation. Before attempting more complex purification, an initial clean-up is recommended. A simple and effective first step is to dissolve the crude material in a suitable solvent (like ethyl acetate or methanol) and treat it with activated carbon. The charcoal can adsorb many of the colored polymeric impurities. After a short period of stirring, the charcoal is removed by filtration. Caution: Perform this step with the solution warm, not boiling, to prevent rapid solvent evaporation during filtration.

Q3: Is this compound stable on silica gel for column chromatography?

A3: This is a critical concern. The basic aniline group can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product peak, poor separation, and in some cases, degradation of the compound on the column. It is essential to perform a stability test on a TLC plate before committing your entire batch to a column (see Troubleshooting Guide below).

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a powerful technique for this molecule due to its amphoteric nature (containing both a basic and an acidic group). By carefully selecting the pH, you can selectively move your target compound between aqueous and organic layers, leaving neutral impurities behind. See the detailed protocol in Section 4.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem Encountered Probable Cause Recommended Solution & Explanation
Severe Tailing/Streaking on TLC Plate Strong interaction between the basic aniline and acidic silica gel.Solution: Add a basic modifier to your eluent. Prepare your TLC mobile phase with 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide. This neutralizes the acidic sites on the silica, allowing the aniline to move more cleanly up the plate.
Compound Appears to Decompose on TLC (New Spots Appear) The compound is unstable on the acidic silica gel surface.Solution: Perform a 2D TLC stability test. Spot the compound, run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will show as new spots off the diagonal. If degradation is confirmed, avoid standard silica gel. Consider using neutral alumina or a functionalized silica (e.g., amine-functionalized silica).
Product "Oils Out" During Recrystallization The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Solution 1 (Slow Cooling): Ensure the hot, saturated solution cools slowly. Do not place it directly in an ice bath. Allow it to cool to room temperature first, then move to a refrigerator. Slow cooling promotes the formation of an ordered crystal lattice. Solution 2 (Solvent System): You may need a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) while hot, and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Re-heat to clarify and then cool slowly.
Low Recovery After Column Chromatography The polar compound is irreversibly adsorbed onto the silica gel column.Solution: In addition to adding a basic modifier to the eluent (as with TLC), ensure the column is not overloaded. A "dry load" technique, where the crude material is pre-adsorbed onto a small amount of silica before loading onto the column, can also improve resolution and recovery. If the problem persists, switch to a less acidic stationary phase like neutral alumina.
Final Product is Pure by NMR but Still Colored Trace amounts of highly colored oxidation products remain.Solution: A final recrystallization with a small amount of activated carbon is often effective. Dissolve the product in a minimum of hot solvent, add a spatula-tip of charcoal, stir for 5-10 minutes, and perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Then, allow the filtrate to cool and crystallize.

Detailed Purification Protocols

Protocol 4.1: Acid-Base Extraction

This method is excellent for removing neutral organic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). The basic aniline will be protonated to form a water-soluble ammonium salt (R-NH3+ Cl-), which moves into the aqueous layer. The neutral impurities remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer and discard the organic layer (or wash it further to recover any other compounds of interest).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) (aq), with stirring until the pH is >10. This deprotonates the ammonium salt, causing the neutral amine product to precipitate out of the solution.

  • Final Extraction: Extract the basified aqueous solution several times with fresh EtOAc or DCM to recover the purified product into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 4.2: Column Chromatography on Modified Silica Gel

Use this protocol when separation from polar, non-basic impurities is required.

  • TLC Analysis: First, determine an appropriate solvent system using TLC plates. A good starting point is a mixture of Hexane and Ethyl Acetate. If tailing is observed, add 0.5-1% triethylamine (Et3N) to the eluent mixture. Aim for an Rf value of ~0.3 for the product.

  • Slurry Preparation: Prepare the mobile phase (eluent) identified in Step 1, including the Et3N modifier. Use this eluent to make a slurry of silica gel.

  • Column Packing: Pack a chromatography column with the silica gel slurry. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent during rotary evaporation.

Protocol 4.3: Recrystallization

This is the preferred method for obtaining a final, high-purity, crystalline solid.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, water, or mixtures). A good recrystallization solvent will dissolve the compound when hot but not when cold. A methanol/water or ethyl acetate/hexane system is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture for a few minutes.

  • Hot Filtration (if needed): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Visualization

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow Purification Strategy Selection Workflow cluster_0 Purification Strategy Selection Workflow cluster_1 Purification Strategy Selection Workflow cluster_2 Purification Strategy Selection Workflow A Crude Product B Assess Purity & Impurity Profile (TLC, 1H NMR) A->B C Is the major impurity non-polar/neutral? B->C D Is the compound stable on silica? (2D TLC) C->D No G Perform Acid-Base Extraction (Protocol 4.1) C->G Yes H Perform Column Chromatography (Modified Silica, Protocol 4.2) D->H Yes J Use Alternative Chromatography (Alumina, Amine-Silica) D->J No E Final Polish Needed? F Pure Crystalline Product E->F No I Perform Recrystallization (Protocol 4.3) E->I Yes G->E H->E I->F J->E

Optimization

resolving baseline noise in HPLC of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic complexities of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline .

This molecule presents a "perfect storm" for HPLC baseline instability due to three competing structural features: an easily oxidizable aniline moiety, an amphoteric and highly metal-chelating 1,2,4-triazole ring, and an electron-donating methoxy group that exacerbates oxidative lability. Standard troubleshooting templates often fail here because they do not account for the synergistic chemical interactions between the analyte, the mobile phase, and the stainless steel hardware of the HPLC system.

Below is a comprehensive, causality-driven guide to stabilizing your baseline and ensuring reproducible quantification.

Part 1: Diagnostic Workflow for Baseline Disturbances

Before adjusting your method, you must classify the visual profile of your baseline noise. The flowchart below outlines the diagnostic logic specific to this compound.

DiagnosticWorkflow Start Baseline Noise Detected in HPLC-UV/PDA Type Characterize Noise Profile Start->Type Sine Sinusoidal / Rhythmic Ripple Type->Sine Spike Erratic Spikes / Ghost Peaks Type->Spike Drift Continuous Upward/Downward Drift Type->Drift CheckTFA Using TFA or UV < 230nm? Sine->CheckTFA CheckMetal Triazole Metal Chelation (Fe2+/Ni2+ leaching) Spike->CheckMetal CheckOx Aniline Oxidation (Mobile Phase Degradation) Drift->CheckOx Mixer Increase Static Mixer Volume (e.g., 50µL → 150µL) CheckTFA->Mixer If Yes Passivate System Passivation (EDTA/HNO3) or Switch to PEEK Hardware CheckMetal->Passivate Fresh Thorough Degassing & Fresh Antioxidant Buffer CheckOx->Fresh

Caption: Diagnostic decision tree for isolating the root cause of baseline noise in triazole-aniline HPLC.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: I am using Trifluoroacetic Acid (TFA) to improve the peak shape of the basic aniline group, but my baseline looks like a continuous sine wave. How do I fix this?

Causality: TFA is an excellent ion-pairing agent for basic compounds, but it absorbs UV light strongly at wavelengths below 230 nm[1]. Modern HPLC pumps operate using reciprocating pistons, which inherently create microscopic fluctuations in the mobile phase blending ratio (pump pulsations). Because TFA has high background absorbance, these minute concentration waves translate directly into a sinusoidal baseline ripple at the detector[2]. Solution: You must increase the mechanical blending efficiency of your system. Upgrading the inline static mixer volume dampens these composition waves before they reach the column[2].

Actionable Protocol:

  • Identify your current static mixer volume (standard systems often default to 35 µL or 50 µL).

  • Install a larger static mixer (e.g., 150 µL to 300 µL).

  • Self-Validation Step: Run a blank gradient. You should observe a >90% reduction in sinusoidal noise. Note that increasing mixer volume will slightly increase your gradient delay volume (dwell volume), so retention times may shift slightly later.

Q2: My baseline is erratic, featuring random spikes and severe peak tailing. Could the molecule be interacting with the HPLC hardware?

Causality: Yes. The 1,2,4-triazole ring is a potent bidentate ligand that readily chelates transition metals[3]. Stainless steel HPLC components (frits, tubing, and the column body) naturally leach trace amounts of Iron (Fe²⁺/Fe³⁺) and Nickel (Ni²⁺) into the mobile phase. As the triazole moiety binds and unbinds to these metal active sites, it causes erratic baseline spikes, severe peak tailing, and "ghost peaks" as metal complexes randomly elute[4]. Solution: You must eliminate metal-analyte interactions by passivating the system or utilizing chelating additives.

Step-by-Step System Passivation Protocol: Note: This protocol strips active metal ions from the fluid path.

  • Column Removal: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Aqueous Flush: Flush the entire system with HPLC-grade water at 1.0 mL/min for 30 minutes to precipitate-proof the system (removing all organic solvents and buffer salts).

  • Passivation: Flush the system with 0.1 M Nitric Acid (HNO₃) or a 50 mM EDTA solution at 1.0 mL/min for 60 minutes.

  • Neutralization: Flush with HPLC-grade water for 60 minutes. Check the waste line effluent with pH paper to ensure it has returned to neutral (pH ~7.0).

  • Re-equilibration: Reinstall the column and equilibrate with your mobile phase. Pro-Tip: If the issue returns after a few days, consider adding a trace amount of EDTA (e.g., 5 µM) directly to your aqueous mobile phase to continuously mask leached metals, or switch to a completely metal-free (PEEK or bio-inert) fluid path[4].

Q3: I am observing a continuous upward baseline drift and the appearance of unknown peaks over time, even in standard solutions. What is happening?

Causality: The aniline moiety (especially with the electron-donating methoxy group at the ortho/meta position) is highly susceptible to oxidative degradation[5]. Dissolved oxygen in the mobile phase or exposure to light in the autosampler causes the primary amine to oxidize into nitroso, nitro, or polymeric azo-derivatives[5]. As these degradation products form dynamically during the run, the baseline drifts, and background noise increases. Solution:

  • Degassing: Ensure your inline vacuum degasser is functioning. If absent, sparge the mobile phase with Helium for 15 minutes prior to use[6].

  • Sample Protection: Prepare samples in amber vials to prevent photo-oxidation.

  • pH Control: Aniline oxidation is accelerated at higher pH levels. Ensure your mobile phase is properly buffered (see Q4).

Q4: How do I choose the optimal mobile phase pH to stabilize both retention and baseline?

Causality: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline has multiple pKa values. The aniline nitrogen protonates around pH 4.5, while the triazole ring protonates at pH ~2.5 and deprotonates at pH ~10. Operating the HPLC method at a pH near any of these pKa values means the molecule exists in a dynamic equilibrium of ionized and neutral states. This causes peak splitting, broad peaks, and baseline instability as the local pH shifts during a gradient[5]. Solution: Buffer the mobile phase at least 1.5 to 2.0 pH units away from the pKa values.

  • Recommended Acidic Method: pH 6.5 – 7.0 (using 10 mM Ammonium Acetate or Phosphate buffer). At this pH, the aniline is fully neutral, and the triazole is neutral, yielding sharp peaks and a stable baseline.

Part 3: Quantitative Data Summaries

Table 1: Impact of Static Mixer Volume on TFA-Induced Baseline Noise Data synthesized from standard gradient test conditions (0.1% TFA in Water/Acetonitrile) at 210 nm[2].

Static Mixer Volume (µL)Baseline Noise Amplitude (mAU)Signal-to-Noise (S/N) ImpactGradient Delay Penalty
No Mixer / Bypass> 2.50Poor (High LOD/LOQ)None
50 µL (Standard)0.80 - 1.20Moderate+ 0.05 min at 1 mL/min
150 µL0.15 - 0.30Excellent (>80% reduction)+ 0.15 min at 1 mL/min
300 µL< 0.05Optimal (>95% reduction)+ 0.30 min at 1 mL/min

Table 2: Analyte Ionization States vs. Mobile Phase pH

Mobile Phase pHAniline State (pKa ~4.5)Triazole State (pKa ~2.5, ~10)Chromatographic Result
pH 2.5 Protonated (+)Mixed (+ / Neutral)Avoid. Peak splitting, baseline anomalies.
pH 4.5 Mixed (+ / Neutral)NeutralAvoid. Broad peaks, shifting retention times.
pH 6.8 NeutralNeutralIdeal. Sharp peaks, stable baseline.

Part 4: Mechanistic Visualization

Understanding the interaction between the triazole ring and the HPLC hardware is critical for preventing ghost peaks and baseline spikes.

ChelationMechanism cluster_Hardware Stainless Steel HPLC Hardware Analyte 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Mobile Phase) Chelation Bidentate Chelation via Triazole Nitrogen Lone Pairs Analyte->Chelation Elution Clean Elution (No Interaction) Analyte->Elution ActiveMetal Exposed Fe2+ / Ni2+ Sites Noise Result: Baseline Spikes & Severe Peak Tailing ActiveMetal->Noise PassivatedMetal Passivated Hardware (EDTA/HNO3 Treated) Stable Result: Sharp Peaks & Stable Baseline PassivatedMetal->Stable Chelation->ActiveMetal Elution->PassivatedMetal

Caption: Mechanistic pathway showing triazole metal chelation causing noise vs. passivated hardware.

References

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech, Oct 2025. Available at: [Link]

  • Food Business MEA. "Hplc Technology - Revolutionizing Analytical Chemistry In The Food Industry." Food Business MEA, Oct 2023. Available at:[Link]

  • KNAUER. "Optimize HPLC-UV Baseline for TFA Applications." KNAUER Wissenschaftliche Geräte GmbH. Available at:[Link]

  • LCGC International. "Reducing HPLC and UHPLC System Noise and Volume with High-Performance Static Mixers." Chromatography Online, Nov 2020. Available at:[Link]

  • National Institutes of Health (NIH). "Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands." PMC, Feb 2024. Available at: [Link]

Sources

Troubleshooting

recrystallization techniques for high purity 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

[1] Case ID: PUR-TRZ-05 Subject: Recrystallization & Purity Optimization for CAS 1340315-17-4 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Compound Profile User Advisory:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-TRZ-05 Subject: Recrystallization & Purity Optimization for CAS 1340315-17-4 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

User Advisory: You are working with 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., TYK2/JAK pathways).[1]

Unlike its N-methylated analogs, the 1H-triazole moiety at the 5-position introduces a specific challenge: Amphotericity .[1] The molecule possesses a basic primary amine and a weakly acidic triazole proton (


).[1] This dual nature allows for strong intermolecular hydrogen bonding, often leading to poor solubility in standard low-boiling organics and a tendency to "oil out" or form gels rather than crystalline lattices.[1]

Critical Purity Parameters:

  • Target Purity: >99.5% (HPLC area)

  • Critical Impurities: Oxidation products (azo/nitroso species), regioisomers (from cyclization), and transition metals (Pd/Cu from cross-coupling).[1]

Solubility Profiling & Solvent Selection

Do not rely on "standard" aniline protocols. The triazole ring significantly increases polarity.[1]

Solubility Matrix (25°C vs. Boiling)
Solvent SystemSolubility (RT)Solubility (Hot)SuitabilityNotes
Water InsolublePoorAnti-Solvent Used to crash out product from alcohols.[1]
Methanol (MeOH) ModerateHighPrimary Good for initial dissolution; risk of yield loss if not cooled to -20°C.
Ethanol (EtOH) LowHighIdeal Best balance for thermal gradient recrystallization.[1]
Acetonitrile (ACN) LowModerateSpecific Use only if removing non-polar impurities.[1]
DMSO/DMF HighHighAvoid Too soluble; difficult to remove solvent traces.[1]
Dilute HCl (1N) HighHighChemical Used for pH-swing purification (Acid-Base extraction).[1]

Master Protocols

Method A: The Thermal Gradient (Standard Recrystallization)

Best for: Removing organic impurities and improving crystal habit.[1]

  • Preparation: Charge the crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C).

    • Checkpoint: If solid remains, add hot Ethanol in 1 mL/g increments.[1] Do not exceed 20 mL/g.[1] If insoluble material persists, it is likely inorganic salts—hot filter immediately.[1]

  • Nucleation Control: Remove from heat. Allow the solution to cool slowly to room temperature (approx. 25°C) over 2 hours.

    • Critical Step: Do not use an ice bath yet.[1] Rapid cooling traps impurities.[1]

  • Crystallization: Once turbidity/crystals appear, cool to 0-4°C for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol (0°C) .

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: The pH-Swing (Chemical Purification)

Best for: Removing non-basic impurities and colored oxidation products.[1]

  • Acidification: Suspend crude solid in 1N HCl (10 mL/g). Stir for 30 mins. The aniline and triazole will protonate, dissolving the compound.[1]

  • Filtration: Filter the solution through a Celite pad to remove insoluble neutrals (unreacted starting materials) and palladium black.[1]

  • Neutralization: Cool filtrate to 10°C. Slowly add saturated NaHCO₃ or 2N NaOH dropwise.

  • Precipitation: Monitor pH. The product precipitates near pH 7.0 - 8.0 .[1]

    • Note: Going too basic (pH > 11) may deprotonate the triazole, redissolving the compound as a salt.[1] Target neutral pH.

  • Collection: Filter the precipitate, wash copiously with water (to remove salts), then wash with a small amount of cold isopropanol.

Workflow Visualization

The following logic tree guides your purification strategy based on the initial state of your crude material.

Recrystallization_Workflow cluster_troubleshoot Troubleshooting Loop Start Crude 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Check_Impurity Analyze Impurity Profile (HPLC / Visual) Start->Check_Impurity Decision_Type Primary Contaminant? Check_Impurity->Decision_Type Path_Inorganic Inorganic Salts / Pd Black Decision_Type->Path_Inorganic Salts/Metals Path_Organic Organic Isomers / Byproducts Decision_Type->Path_Organic Isomers Path_Color Colored Oxidation Products Decision_Type->Path_Color Oxidation Method_B Method B: pH-Swing (Acid Dissolution -> Base Ppt) Path_Inorganic->Method_B Method_A Method A: Thermal Gradient (Ethanol/Water) Path_Organic->Method_A Carbon_Treat Activated Carbon Treatment (Hot Filtration) Path_Color->Carbon_Treat Output Pure Crystalline Solid (>99.5%) Method_A->Output Oiling Oiling Out? Method_A->Oiling Method_B->Output Carbon_Treat->Method_A Reheat Reheat & Add 5% More Solvent Oiling->Reheat Yes Seed Add Seed Crystal @ 40°C Reheat->Seed Seed->Method_A

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Troubleshooting Guide (FAQ)

Q1: The solution turned dark brown/black upon heating. What happened? A: Anilines are prone to oxidation, forming azo-linkages or quinoid species.[1]

  • Fix: Perform the recrystallization under an inert atmosphere (

    
     or Ar). If the color persists, add Activated Charcoal (5 wt%)  to the boiling solution, stir for 15 minutes, and filter through Celite while hot.
    

Q2: My product is "oiling out" (separating as a liquid) instead of crystallizing. A: This occurs when the saturation temperature is higher than the melting point of the solvated product, or cooling is too rapid.[1]

  • Fix:

    • Reheat to redissolve the oil.

    • Add a small amount of co-solvent (e.g., 5-10% more Ethanol) to lower the saturation.[1]

    • Seed the solution with a pure crystal at a temperature just below the cloud point.

    • Agitate slowly (100 RPM); high shear can sometimes force oiling.[1]

Q3: I have low yield (<60%) after filtration. A: The 1H-triazole moiety can increase solubility in the mother liquor via hydrogen bonding with the alcohol.[1]

  • Fix:

    • Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a second crop (Crop 2).

    • Add an anti-solvent (Water) to the mother liquor dropwise until turbidity persists, then cool.[1] Note: Crop 2 will likely require a second recrystallization.[1]

Q4: The melting point is broad (e.g., >2°C range). A: This indicates either trapped solvent (solvate formation) or isomeric impurities.[1]

  • Fix: Dry the sample under high vacuum (>1 mbar) at 50°C for 24 hours. If the range persists, check HPLC for regioisomers (e.g., 3-isomer vs 5-isomer).

References & Authority

  • Chemical Structure & Properties:

    • PubChem CID 58364735: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.[1] Link

    • Key Distinction: Note the difference between the 1H-triazole (amphoteric) and 1-Methyl-triazole (non-acidic) analogs often found in literature (e.g., BMS-986165 intermediates).[1]

  • Synthetic Context & Purification:

    • Patent Application US20140275030A1: Describes the synthesis of related triazolyl-anilines, highlighting the use of ethanol/water systems for purification of amino-triazole intermediates.[1] Link

    • Journal of Organic Chemistry: General methodologies for the purification of amphoteric heterocycles via pH-swing techniques.[1]

  • Safety & Handling:

    • Sigma-Aldrich Safety Data Sheet (SDS): Handling protocols for substituted anilines (Skin irritant H315, Eye irritant H319).[1] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

minimizing side reactions in 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline production

Subject: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4 analog)[1][2] Executive Summary This guide addresses the critical synthetic challenges in producing 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . As a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4 analog)[1][2]

Executive Summary

This guide addresses the critical synthetic challenges in producing 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . As a bifunctional intermediate containing an electron-rich aniline and an amphoteric 1,2,4-triazole, this molecule presents unique risks regarding catalyst poisoning, incomplete reduction, and azo-dimer formation.[1] This technical document provides self-validating protocols to minimize these side reactions.

Module 1: The Reduction Phase (Critical Control Points)[2]

The transformation of the nitro-precursor (2-Methoxy-5-(1H-1,2,4-triazol-3-yl)nitrobenzene) to the target aniline is the most error-prone step.[1][2] The primary side reactions here are the formation of azo/azoxy dimers and hydroxylamine accumulation .[1][2]

The Mechanism & Side Reaction Pathway

Understanding the Haber-Lukashevich reduction mechanism is essential for troubleshooting.[1][2]

ReductionPathway Nitro Nitro-Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Side Reaction) Nitroso->Azoxy Condensation w/ Hydroxylamine Aniline Target Aniline (R-NH2) Hydroxyl->Aniline 2e- / 2H+ (Rate Limiting) Azo Azo Dimer (Colored Impurity) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Aniline Hydrogenolysis (Difficult)

Figure 1: The reduction cascade showing the "Condensation Loop" (in grey) responsible for colored impurities.

Protocol A: Catalytic Hydrogenation (Pd/C)

Risk: The basic nitrogen of the 1,2,4-triazole can coordinate with Pd, poisoning the catalyst and stalling the reaction at the hydroxylamine stage.[1][2] Optimization:

  • Solvent System: Use Methanol/THF (1:1). Avoid pure ethanol if solubility is poor.[2]

  • Catalyst Loading: 10 wt% loading of 10% Pd/C (50% wet).

  • Additive (Crucial): Add 0.5 - 1.0 eq of Acetic Acid .

    • Why? Protonating the triazole and aniline species prevents them from binding tightly to the Pd surface, maintaining catalyst turnover.[1][2]

  • Pressure: Maintain >3 bar (45 psi). Low pressure favors the condensation of nitroso/hydroxylamine intermediates into azo dimers.[1][2]

Protocol B: Iron-Mediated Reduction (Alternative)

Use Case: If Pd/C fails due to poisoning or if azo impurities are persistent.[1][2]

  • System: Fe powder (5 eq) / NH4Cl (5 eq) in EtOH/H2O (3:1).

  • Temperature: Reflux (70-80°C).[2]

  • Advantage: Iron reduction is highly selective for -NO2 to -NH2 and rarely produces azo dimers in protic media.[1][2]

Module 2: Triazole Ring Construction (Pre-Reduction)

If you are synthesizing the precursor, the formation of the 1,2,4-triazole ring must be strictly controlled to prevent linear intermediates (acyclic hydrazides).[1]

Troubleshooting Table: Cyclization Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete cyclization of the acyl-amidrazone intermediate.[1][2]Increase reaction temperature >120°C. Ensure water removal (Dean-Stark or molecular sieves).
Regioisomers N1 vs N2 alkylation (if alkylating).Not applicable for 1H-triazole. However, tautomers exist.[1] Ensure workup pH is controlled to isolate the neutral species.[1][2]
O-Demethylation Use of harsh Lewis acids (e.g., AlCl3, BBr3).[1]Use thermal cyclization (e.g., DMF-DMA or Formamidine Acetate) instead of acid-catalyzed routes.[1][2]

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned bright orange/red during hydrogenation. What happened?

Diagnosis: Formation of Azo or Azoxy dimers.[1][2] Cause: The reduction rate was too slow, allowing the Nitroso and Hydroxylamine intermediates to accumulate and condense (see Figure 1).[1] This often happens if the catalyst is poisoned or H2 pressure is too low.[1][2] Solution:

  • Do not stop. Often, the azo compound can be reduced to the aniline if you increase temperature (to 50-60°C) and pressure (to 5-10 bar).[1][2]

  • Acid Wash: If the impurity persists, the target aniline is basic.[2] Dissolve crude in 1M HCl. The neutral azo impurity can be extracted into Ethyl Acetate.[2] Basify the aqueous layer to recover the pure aniline.[1][2]

Q2: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.[2]

Diagnosis: Product Inhibition (Catalyst Poisoning). Mechanistic Insight: The product (Aniline-Triazole) is a bidentate ligand that binds to Palladium more strongly than the starting nitro compound.[1][2] Solution:

  • Filter and Restart: Filter off the poisoned catalyst. Resuspend in fresh solvent with 1.0 eq of HCl or Acetic Acid. Add fresh catalyst. The acid prevents the product from binding to the metal center.[1][2]

Q3: How do I purify the amphoteric product?

Strategy: Leverage the acidity of the 1H-triazole (pKa ~10) and the basicity of the aniline (pKa ~4).[1][2] Protocol:

  • Dissolve crude in 0.5M NaOH (Triazole deprotonates

    
     Soluble anion).[2]
    
  • Extract with Ethyl Acetate (Removes non-acidic impurities like azo dimers or unreacted nitro).[2]

  • Acidify aqueous layer to pH 7.0 .

  • The product should precipitate as the neutral zwitterion/neutral species.[1][2]

Module 4: Impurity Management Decision Tree

Troubleshooting Start Analyze Crude HPLC CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityA Peak M-16 or M-32 (Nitroso/Hydroxylamine) CheckImpurity->ImpurityA Intermediate Mass ImpurityB Dimer (2M-x) (Azo/Azoxy) CheckImpurity->ImpurityB High Mass / Colored ImpurityC Linear Intermediate (Uncyclized) CheckImpurity->ImpurityC Mass +18 (Water) ActionA Reaction Incomplete: Restart with Acid Additive Increase H2 Pressure ImpurityA->ActionA ActionB Condensation Side-Rxn: Purify via Acid/Base Extraction (Azo is neutral) ImpurityB->ActionB ActionC Cyclization Failure: Reflux in Glacial AcOH or DMF at 120°C ImpurityC->ActionC

Figure 2: Decision matrix for post-reaction analysis.

References

  • Vertex AI Search. (2026).[2] Synthesis and properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. ChemicalBook. Link

  • CymitQuimica. (2026).[2][3] Catalog entry for CAS 1609394-10-6.[1][2][4][5][6][7] Link

  • Orient Journal of Chemistry. (2025). Studying the Mechanisms of Nitro Compounds Reduction. Link

  • Royal Society of Chemistry. (2021).[2][8] Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry. Link

  • MDPI. (2023).[2] Unexpected reduction of the nitro group in (3-nitrophenyl)-1,2,4-triazines. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Solvent System Optimization, 1D vs. 2D Methodologies, and Signal Deconvolution Executive Summary & Analytical Challenge The str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Solvent System Optimization, 1D vs. 2D Methodologies, and Signal Deconvolution

Executive Summary & Analytical Challenge

The structural elucidation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline presents a unique analytical challenge in nuclear magnetic resonance (NMR) spectroscopy. The molecule contains three distinct functional groups attached to a central benzene ring: an electron-donating methoxy group (-OCH3), a primary amine (-NH2), and a tautomeric 1H-1,2,4-triazole ring.

For drug development professionals, accurately assigning the protons of this pharmacophore is critical. The primary challenges include:

  • Tautomeric Broadening: The 1,2,4-triazole ring exhibits rapid tautomerism, which can cause severe line broadening of the N-H and adjacent C-H signals depending on the solvent environment [1].

  • Aromatic Signal Overlap: The push-pull electronic effects of the methoxy and aniline groups can cause the aromatic protons (H3, H4, and H6) to cluster tightly in the 6.8–7.4 ppm region, making standard 1D 1H NMR insufficient for unambiguous assignment.

This guide objectively compares solvent systems and NMR methodologies to establish a self-validating protocol for the complete structural assignment of this compound.

Molecular Architecture & Predicted Chemical Shifts

Before comparing analytical techniques, it is essential to establish the theoretical baseline for the molecule. The table below summarizes the predicted chemical shifts and multiplicities in an optimal polar aprotic solvent.

Table 1: Predicted 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Proton EnvironmentMultiplicityExpected Shift (ppm)IntegrationMechanistic Assignment Logic
Triazole N-H Broad Singlet13.5 – 14.51HHighly deshielded by the heteroaromatic ring; broad due to chemical exchange and tautomerism [2].
Triazole C5'-H Singlet8.3 – 8.51HDeshielded by adjacent electronegative nitrogen atoms in the triazole ring.
Aromatic H6 Doublet (J ≈ 2.0 Hz)7.2 – 7.41HMeta coupling to H4; deshielded by the adjacent triazole ring system.
Aromatic H4 Doublet of Doublets (J ≈ 8.5, 2.0 Hz)7.0 – 7.21HOrtho coupling to H3, meta coupling to H6.
Aromatic H3 Doublet (J ≈ 8.5 Hz)6.8 – 7.01HOrtho coupling to H4; heavily shielded by the strong +M (mesomeric) effect of the ortho-methoxy group.
Aniline -NH2 Broad Singlet4.8 – 5.22HExchangeable protons; typical range for primary anilines [3].
Methoxy -OCH3 Singlet3.7 – 3.93HCharacteristic aliphatic protons attached to an oxygen heteroatom.

Comparative Analysis 1: Solvent System Selection

The choice of deuterated solvent is the single most critical variable when analyzing triazole-containing compounds. The table below compares the performance of three common NMR solvents.

Table 2: Solvent Performance Comparison

SolventSolubilityTriazole TautomerismExchangeable Protons (-NH2, N-H)Overall Recommendation
DMSO-d6 ExcellentLocked (Sharp signals) Visible (No spontaneous exchange)Optimal. Strong H-bond acceptor properties stabilize the tautomer and prevent line broadening [1].
CDCl3 Poor to ModerateDynamic (Broad signals)Broadened or coalescedSuboptimal. Prone to aggregation artifacts and concentration-dependent chemical shifts [4].
Methanol-d4 GoodDynamicExchanged with deuterium (Invisible)Situational. Useful only for simplifying complex aromatic overlaps by removing -NH2 signals.

Expert Insight (Causality): Why does DMSO-d6 outperform CDCl3? In non-polar solvents like CDCl3, 1,2,4-triazoles form strong intermolecular hydrogen bonds, leading to concentration-dependent chemical shifts and severe peak broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these intermolecular interactions. This effectively "locks" the tautomeric exchange on the NMR timescale, resulting in sharp, quantifiable signals for both the triazole C-H and the highly deshielded N-H proton [4].

Comparative Analysis 2: 1D vs. 2D NMR Methodologies

While 1D 1H NMR is sufficient for identifying the methoxy and triazole C-H protons, it frequently fails to resolve the aromatic H4 and H6 protons.

Standard 1D 1H NMR
  • Pros: Fast acquisition, excellent for basic purity checks and quantifying the -OCH3 to aromatic integration ratio.

  • Cons: Cannot definitively differentiate H4 and H6 if their signals overlap in the 7.1–7.3 ppm region.

2D NMR (COSY & NOESY)

To create a self-validating assignment, 2D techniques are mandatory:

  • 1H-1H COSY (Correlation Spectroscopy): Identifies through-bond spin-spin coupling. COSY will show a strong cross-peak between H3 and H4 (ortho coupling, J ≈ 8.5 Hz), isolating them from H6.

  • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space proximity (< 5 Å).

    • Self-Validating Logic: The methoxy protons (~3.8 ppm) will show a distinct NOE cross-peak only with H3. The triazole C5'-H (~8.4 ppm) will show NOE cross-peaks with both H4 and H6. This spatial mapping completely eliminates assignment ambiguity.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural elucidation, follow this step-by-step methodology incorporating a chemical exchange validation step.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

  • Causality: Maintaining a consistent concentration (~25 mM) prevents concentration-dependent shifting of the triazole N-H proton [4].

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (100% D) and transfer to a 5 mm NMR tube.

Step 2: Initial 1D Acquisition

  • Acquire a standard 1D 1H spectrum at 298 K (400 MHz or higher).

  • Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans to ensure adequate signal-to-noise for the broad exchangeable protons.

Step 3: The D2O "Shake Test" (Validation Step)

  • Add 1–2 drops of D2O directly into the NMR tube. Cap and shake vigorously for 30 seconds.

  • Re-acquire the 1D 1H spectrum under identical parameters.

  • Causality: The signals at ~5.0 ppm (-NH2) and ~14.0 ppm (Triazole N-H) will disappear due to rapid hydrogen-deuterium exchange. This self-validates their assignment and distinguishes them from any overlapping aromatic signals [1].

Step 4: 2D NOESY Acquisition

  • Using the original (non-D2O) sample, acquire a 2D NOESY spectrum.

  • Set the mixing time to 300–500 ms, optimized for small molecules to observe the critical Methoxy-H3 and Triazole-H4/H6 through-space interactions.

Workflow Visualization

The following diagram illustrates the logical decision tree for the complete structural elucidation of this compound.

NMR_Workflow Start Sample Prep: 15mg 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Solvent Solvent Selection: Dissolve in 0.6 mL DMSO-d6 Start->Solvent Acq1D Acquire 1D 1H NMR (Identify -OCH3, Triazole C-H) Solvent->Acq1D D2O Self-Validation: D2O Shake Test Acq1D->D2O Exchange Confirm disappearance of -NH2 and N-H signals D2O->Exchange Decision Are aromatic signals (H3, H4, H6) overlapping? Exchange->Decision Acq2D Acquire 2D NOESY / COSY (Map spatial proximity) Decision->Acq2D Yes Final Unambiguous Structural Assignment Decision->Final No Acq2D->Final

Caption: Logical workflow for the NMR structural elucidation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

References

  • MDPI. "Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives." Molecules. Available at: [Link][1]

  • Royal Society of Chemistry (RSC). "First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound (Aniline NMR Spectral Data)." RSC Advances. Available at: [Link][2]

  • Baghdad Science Journal. "The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra." Baghdad Science Journal. Available at: [Link][3]

Sources

Comparative

Publish Comparison Guide: MS Fragmentation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . This document is structured for researchers requiring high-confidence str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline . This document is structured for researchers requiring high-confidence structural validation and isomer differentiation in drug development workflows.

Executive Summary & Compound Architecture

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1340315-17-4) is a critical pharmacophore often found in kinase inhibitors and antifungal agents. Its analysis presents a specific challenge: distinguishing the 1,2,4-triazole moiety from its 1,2,3-triazole regioisomers and characterizing the labile methoxy-aniline core.

This guide compares the fragmentation performance of this compound against its structural isomers and evaluates the efficacy of High-Energy Collisional Dissociation (HCD) versus standard Collision Induced Dissociation (CID) .

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Formula:

    
    
    
  • Exact Mass: 190.0855 Da

  • Precursor Ion

    
    :  191.0927 
    
    
    
  • Key Functional Zones:

    • Zone A (Triazole): 1,2,4-substitution pattern (Stable, high energy required for ring opening).

    • Zone B (Linker): C-C bond between phenyl and triazole (Rotational freedom, conjugation).

    • Zone C (Aniline/Methoxy): Electron-donating groups directing ionization and fragmentation.

Methodology Comparison: HCD vs. CID

For optimal detection and structural confirmation, the choice of fragmentation beam type is critical. The table below compares the "performance" of the fragmentation regimes for this specific molecule.

FeatureMethod A: HCD (Orbitrap/Q-TOF) Method B: CID (Ion Trap/Triple Quad) Verdict
Low Mass Cutoff None (Detects

< 60)
"1/3 Rule" often appliesHCD Preferred for triazole diagnostic ions (

70).
Energy Regime Beam-type (Higher eV)Resonant (Lower eV)HCD Required to crack the stable 1,2,4-triazole ring.
Fragment Richness High (Internal fragments visible)Moderate (Sequential losses dominate)HCD provides better fingerprinting.
Isomer Specificity Excellent (Distinct ratios of -HCN vs -N2)GoodHCD yields more reproducible ratios.

Expert Insight: For 1,2,4-triazoles, standard CID often results in only the loss of the methoxy methyl group (


 Da). To confirm the triazole ring structure, you must use HCD with Stepped Collision Energy (SCE)  (e.g., 20, 40, 60 eV) to access the ring-opening pathways.

Fragmentation Deep Dive

The fragmentation of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline follows a specific logic governed by the stability of the aromatic systems.

Primary Pathways
  • Methoxy Cleavage (Low Energy): The most labile bond is the

    
    . In ESI+, this often manifests as a loss of a methyl radical (
    
    
    
    , -15 Da) or formaldehyde (
    
    
    , -30 Da) depending on the radical stability, yielding
    
    
    176 or 161.
  • Triazole Ring Opening (High Energy): Unlike 1,2,3-triazoles which lose

    
     immediately, the 1,2,4-triazole  is more stable. It characteristically loses HCN (27 Da)  via a Retro-Diels-Alder (RDA) type mechanism.
    
  • Aniline Loss: Loss of ammonia (

    
    , -17 Da) is observed but usually secondary to the methoxy loss.
    
Visualized Pathway (DOT Diagram)

The following diagram illustrates the validated fragmentation tree.

FragmentationPathway Precursor [M+H]+ m/z 191.09 (Parent) Frag_176 [M+H - CH3]+ m/z 176.07 (Stable Phenol-like) Precursor->Frag_176 -CH3 (15 Da) Low CE Frag_164 [M+H - HCN]+ m/z 164.08 (Triazole Ring Opening) Precursor->Frag_164 -HCN (27 Da) High CE Frag_122 m/z 122.06 (Methoxy-Aniline Core) Precursor->Frag_122 C-C Cleavage Frag_149 m/z 149.06 (Combined Loss) Frag_176->Frag_149 -HCN Frag_70 m/z 70.04 (Triazole Fragment) Frag_164->Frag_70 Ring Disintegration

Caption: ESI+ Fragmentation pathway of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline showing competitive loss of Methyl vs. HCN.

Differentiation: The "Alternative" Analysis

A common analytical error is misidentifying the 1,2,4-triazole for its 1,2,3-triazole isomer. The table below outlines the Self-Validating markers to distinguish them.

Diagnostic MarkerTarget: 1,2,4-Triazole Alternative: 1,2,3-Triazole Mechanism
Primary Neutral Loss -27 Da (HCN) -28 Da (

)
1,2,3-triazoles undergo retro-1,3-dipolar cycloaddition releasing

. 1,2,4-triazoles cannot easily lose

without rearrangement.
Ring Fragment

70 (

)

varies
The 1,2,4-triazole ring often flies as an intact cation at high energy.
Stability High (Requires >35 eV)Low (Fragments <20 eV)1,2,3-triazoles are thermally and energetically less stable in the gas phase.

Critical Check: If you observe a dominant M-28 peak at moderate collision energy, you likely have the 1,2,3-isomer , not the target 1,2,4-compound.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this optimized LC-MS/MS protocol.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1][2] (Avoid acetonitrile if possible, as it can form adducts that mimic the +41 mass shift).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (Ensure complete desolvation to prevent methoxy adducts).

  • Fragmentation Mode: Stepped HCD.

    • Step 1 (20 eV): Confirms Precursor (191) and Methoxy loss (176).

    • Step 2 (40 eV): Forces Triazole ring opening (164).

    • Step 3 (70 eV): Generates diagnostic low-mass ions (

      
       70).
      
Validation Criteria
  • Pass: Spectrum must show Precursor (191) AND at least one triazole-specific fragment (164 or 70).

  • Fail: Spectrum shows only 191 and 176 (Could be any methoxy-aniline derivative; lacks triazole confirmation).

References

  • Sigma-Aldrich. 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Product Specification & CAS 1340315-17-4. Link

  • Ikizler, A., et al. (1991). "Mass Spectra of Some 1,2,4-Triazoles." Spectroscopy Letters, 24(3), 423-436. (Establishes HCN loss mechanism). Link

  • ResearchGate. LC-ESI-MS analysis of 1,2,4-triazole derivatives. (Comparative fragmentation data). Link

  • BenchChem. Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. (Isomer stability comparison). Link

  • NIST Chemistry WebBook. 3-Amino-1,2,4-triazole Mass Spectrum. (Reference for triazole core fragmentation). Link

Sources

Validation

Comparative Bioactivity Guide: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline vs. TYK2 Standards

This guide provides an in-depth technical comparison of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline against established clinical and research standards. The analysis focuses on its role as a structural isomer and precurso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline against established clinical and research standards. The analysis focuses on its role as a structural isomer and precursor within the Janus Kinase (JAK) inhibitor landscape, specifically targeting the Tyrosine Kinase 2 (TYK2) allosteric pathway.

Executive Summary & Compound Identity

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (hereafter Compound 5-H ) is a critical structural isomer and potential impurity/metabolite associated with the synthesis of next-generation TYK2 inhibitors, most notably Deucravacitinib (BMS-986165).

This guide compares Compound 5-H against two primary standards:

  • Standard A (The Active Scaffold): 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (The specific "3-isomer" intermediate required for Deucravacitinib).

  • Standard B (The Clinical Drug): Deucravacitinib (The first-in-class allosteric TYK2 inhibitor).

Key Technical Insight: While Standard A is optimized for binding to the JH2 pseudokinase domain of TYK2, Compound 5-H represents a "regioisomer mismatch" (5-position vs. 3-position) and a "methylation variance" (1H vs. 1-Methyl). Understanding the bioactivity gap between these isomers is essential for medicinal chemistry SAR (Structure-Activity Relationship) and process chemistry impurity profiling.

Mechanism of Action: The Allosteric Selectivity Filter

The bioactivity difference between Compound 5-H and the standards is defined by their ability to bind the TYK2 JH2 Pseudokinase Domain . Unlike orthosteric inhibitors (e.g., Tofacitinib) that bind the active ATP site (JH1), allosteric inhibitors stabilize an auto-inhibitory conformation via the JH2 pocket.

  • Standard A (3-Isomer): The triazole at the 3-position forms a critical hydrogen bond network with Val603 and Ala678 in the JH2 pocket. The methyl group fills a hydrophobic sub-pocket, locking affinity.

  • Compound 5-H (5-Isomer): The shift to the 5-position creates a steric clash with the pocket wall and disrupts the alignment required for the "regulatory clamp" mechanism. The lack of the methyl group (1H) further reduces lipophilic interaction energy.

Signaling Pathway Visualization (JAK-STAT)

The following diagram illustrates the pathway where Standard A (as part of Deucravacitinib) acts, and where Compound 5-H fails to inhibit.

JAK_STAT_Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor (IL-12R/IL-23R) Cytokine->Receptor Binding TYK2_Active TYK2 (Active) JH1-JH2 Open Receptor->TYK2_Active Activation STAT STAT Protein TYK2_Active->STAT Phosphorylation TYK2_Inhibited TYK2 (Inhibited) JH2 Stabilized TYK2_Inhibited->TYK2_Active Prevents pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Deucravacitinib Deucravacitinib (Contains Standard A) Deucravacitinib->TYK2_Inhibited Allosteric Binding (JH2 Domain) Comp_5H Compound 5-H (Inactive Isomer) Comp_5H->TYK2_Inhibited No Binding (Steric Clash)

Caption: Deucravacitinib stabilizes the inactive TYK2 JH2 state; Compound 5-H fails to bind due to regioisomer mismatch.

Comparative Bioactivity Data

The following table synthesizes predicted and literature-inferred data comparing the test compound to the standards.

FeatureCompound 5-H (Topic)Standard A (Active Scaffold)Standard B (Deucravacitinib)
Structure 5-(1H-1,2,4-triazol-3-yl)3-(1-methyl-1H-1,2,4-triazol-3-yl)Full Drug (Contains Std A)
Primary Target Unknown / Weak BinderTYK2 JH2 Domain (Precursor)TYK2 JH2 Domain
Binding Mode Non-Specific (Steric Clash)Specific (Optimal Geometry)High Affinity (Allosteric)
IC50 (TYK2 JH2) > 10,000 nM (Predicted)~100-500 nM (Fragment)0.2 - 2.0 nM
Selectivity Low (Potential off-target)High (TYK2 vs JAK1/2/3)>1000-fold vs JAK1/3
Role Impurity / Negative ControlKey IntermediateClinical Therapeutic

Analysis:

  • Potency: Standard A serves as the "warhead" for specificity. Compound 5-H lacks the correct vector to engage the JH2 pocket residues, resulting in a loss of potency >100-fold compared to the correct isomer.

  • Methylation Effect: The absence of the methyl group in Compound 5-H exposes a polar N-H on the triazole ring, which may incur a desolvation penalty upon binding to the hydrophobic JH2 sub-pocket.

Experimental Protocols

To validate the bioactivity difference, the following self-validating protocols are recommended.

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Purpose: To determine if Compound 5-H binds to the TYK2 JH2 domain by measuring thermal stabilization.

  • Protein Prep: Express and purify recombinant human TYK2 JH2 domain (residues 595–875).

  • Reaction Mix: Prepare 10 µL reactions in a 384-well plate:

    • 2 µM TYK2 JH2 protein.

    • 5x SYPRO Orange dye.

    • Compound 5-H (Titration: 0.1 µM to 100 µM).

    • Standard B (Deucravacitinib) (Positive Control: 1 µM).

    • DMSO (Negative Control).

  • Execution: Run in a qPCR machine (ramp 25°C to 95°C at 1°C/min).

  • Data Analysis: Calculate the melting temperature (

    
    ).
    
    • Validation Criteria: Standard B must show

      
      .
      
    • Result: Compound 5-H is expected to show

      
      , confirming lack of binding.
      
Protocol 2: Isomeric Purity Analysis (HPLC)

Purpose: To quantify Compound 5-H as an impurity in the synthesis of Standard A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Resolution Check: Inject a 1:1 mix of Compound 5-H and Standard A.

    • Validation Criteria: Resolution factor (

      
      ) between peaks must be > 1.5. The 5-isomer typically elutes earlier due to higher polarity (unmethylated).
      
Workflow Diagram: Screening & Validation

Assay_Workflow Sample Test Sample (Synthesis Batch) HPLC HPLC Separation (Isomer Check) Sample->HPLC Decision Isomer Ratio? HPLC->Decision Bioassay TYK2 JH2 Binding Assay Decision->Bioassay Pure 5-H or 3-Me Toxicity Off-Target Screening Decision->Toxicity Impurity Profile Report Bioactivity Profile Bioassay->Report IC50 Data Toxicity->Report

Caption: Workflow to separate isomers and validate bioactivity differences.

References

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry.

  • Chugh, P. K., et al. (2020). "Mechanistic Basis for the Allosteric Inhibition of TYK2 by Deucravacitinib." Nature Communications.

  • Burke, J. R., et al. (2019). "Autoimmune pathways in mice and humans are blocked by pharmacological inhibition of the TYK2 pseudokinase domain." Science Translational Medicine.

  • Sigma-Aldrich. "2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Product Specification."

  • BenchChem. "Technical Overview: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Deucravacitinib Intermediate)."

Comparative

Comparative Guide: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Scaffold Analysis

The following guide provides a comprehensive technical analysis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1340315-17-4), focusing on its comparative performance as a pharmacophore scaffold and its critical disti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1340315-17-4), focusing on its comparative performance as a pharmacophore scaffold and its critical distinction from its regioisomer, a key intermediate for Tyrosine Kinase 2 (TYK2) inhibitors.

Executive Summary & Compound Profile

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a specialized chemical scaffold primarily utilized in the discovery and synthesis of kinase inhibitors. In the context of high-performance drug development, it is most critically analyzed as the C5-regioisomer of the "magic bullet" intermediate used to synthesize Deucravacitinib (Sotyktu).

While the C3-isomer (2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) acts as the hinge-binding motif responsible for the nanomolar potency of modern TYK2 inhibitors, the C5-isomer (the subject of this guide) often serves as a negative control , a regioisomeric impurity , or a template for exploring alternative binding pockets (e.g., solvent-exposed regions).

Compound Identity Matrix
FeatureTarget Compound (This Guide) Industry Standard Comparator
Name 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
CAS Number 1340315-17-4 1609394-10-6
Role Scaffold / Regioisomeric ImpurityKey Intermediate (Deucravacitinib)
Substitution Para-like (Triazole at C5 vs NH2)Meta-like (Triazole at C3 vs NH2)
Primary Application SAR Exploration / Quality MarkerAPI Synthesis (TYK2 Inhibitors)

Comparative IC50 & Biological Performance[4]

Because CAS 1340315-17-4 is a fragment, its "performance" is best evaluated by comparing the IC50 values of the final drugs derived from it versus those derived from its isomers. The structural geometry of the aniline-triazole bond dictates the molecule's ability to form critical hydrogen bonds in the kinase ATP-binding pocket.

Table 1: Fragment-to-Drug Potency Comparison (TYK2/JAK Pathway)

The following data illustrates the loss of potency typically observed when the triazole is shifted from the C3 position (Standard) to the C5 position (Target Compound), disrupting the hinge-binding geometry.

Scaffold SourceDerived Active AgentTargetIC50 (Biochemical)Selectivity Profile
C3-Isomer (Standard) Deucravacitinib TYK2 (JH2 Domain) 0.2 – 2.0 nM [1, 2]>10,000-fold vs. JAK1/2/3
DeucravacitinibJAK1 (JH1 Domain)> 1,000 nMLow affinity
C5-Isomer (Target) 5-Triazole AnalogTYK2 (JH2 Domain)> 500 nM (Est.)*Loss of allosteric fit
5-Triazole AnalogJAK2 (Hinge Region)~ 1 - 10 µMModerate/Low (Non-selective)

*Note: The C5-isomer analog disrupts the specific "cloverleaf" binding mode required for the allosteric inhibition of TYK2, resulting in a dramatic loss of potency (2-3 log shift).

Mechanistic Insight: Why the Isomer Matters

The performance gap stems from the spatial arrangement of the Hydrogen Bond Donor (Aniline NH2) and the Acceptor (Triazole N) .

  • C3-Isomer: Creates a "curved" shape that wraps around the hinge residue (Valine/Leucine), allowing simultaneous H-bonding.

  • C5-Isomer: Creates a "linear" or "extended" shape. This steric clash prevents the molecule from sitting deep in the ATP pocket, drastically increasing the IC50.

Structural & Pathway Visualization

The following diagram illustrates the structural divergence and the resulting biological impact of the two isomers.

G cluster_0 Precursor Synthesis (Regioisomer Formation) cluster_1 Scaffold Outcome cluster_2 Biological Consequence (TYK2 Binding) Start Starting Material (Methoxy-Nitroaniline) Cyclization Triazole Ring Formation (Cyclization Step) Start->Cyclization Reaction Isomer3 C3-Isomer (Standard) CAS 1609394-10-6 Cyclization->Isomer3 Major Product (Optimized) Isomer5 C5-Isomer (Target) CAS 1340315-17-4 Cyclization->Isomer5 Minor Product (Impurity) Bind_High Optimal Hinge Binding (IC50 < 2 nM) Deucravacitinib Isomer3->Bind_High Synthesis & Assay Bind_Low Steric Clash / Weak Binding (IC50 > 500 nM) Inactive Analog Isomer5->Bind_Low Synthesis & Assay

Caption: Synthesis pathway diverging into the active C3-isomer (Green) and the less active C5-isomer (Red), illustrating the critical impact of regiochemistry on IC50.

Experimental Protocols

To validate the performance of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (either as a fragment or to quantify it as an impurity), the following protocols are recommended.

A. Regioisomer Separation (Purification Protocol)

Since the C5-isomer often co-elutes with the active C3-isomer, high-resolution separation is required to ensure accurate IC50 measurement.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Performance Check: The C5-isomer (more linear/polar) typically elutes before the C3-isomer (more compact/lipophilic due to intramolecular H-bonding).

B. TYK2 Kinase Inhibition Assay (FRET-Based)

To measure the IC50 of a compound derived from this scaffold:

  • Reagents: Recombinant TYK2 (JH2 domain), Fluorescent Tracer (e.g., LanthaScreen™), and Test Compound.

  • Preparation: Dissolve CAS 1340315-17-4 (or derivative) in 100% DMSO to 10 mM. Serial dilute (1:3) to create an 8-point curve.

  • Reaction:

    • Mix 5 µL of diluted compound with 5 µL of TYK2 enzyme (2 nM final).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5 µL of ATP/Tracer mix.

    • Incubate for 60 minutes at RT.

  • Readout: Measure TR-FRET signal (Ex 340 nm / Em 520 nm & 495 nm) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit using a 4-parameter logistic equation:

    
    
    

References

  • Bristol Myers Squibb. (2022).[1] Deucravacitinib (Sotyktu) Prescribing Information. FDA Access Data. Link

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

  • Chugh, A., et al. (2022). Identification and Characterization of Impurities in Deucravacitinib. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline. Link

Sources

Validation

Validating Purity of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: A Multi-Methodological Approach

Executive Summary In the high-stakes landscape of kinase inhibitor development—specifically for JAK and TYK2 inhibitors—2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline serves as a critical scaffold. Its amphoteric nature, com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development—specifically for JAK and TYK2 inhibitors—2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline serves as a critical scaffold. Its amphoteric nature, combined with the propensity of the 1,2,4-triazole ring to exist in tautomeric equilibrium, presents unique challenges for purity validation.

Relying solely on HPLC-UV area normalization often yields misleading purity values (>99%) by failing to detect non-chromophoric impurities (inorganic salts) or misrepresenting solvates. This guide objectively compares HPLC-UV/MS (the standard) against Quantitative NMR (qNMR) (the orthogonal validator). We demonstrate that while HPLC is superior for detecting trace organic related substances, qNMR is indispensable for establishing absolute mass balance and assay potency.

Chemical Context & Impurity Architecture[1][2]

To validate purity, one must first understand the genesis of impurities. The synthesis of this aniline derivative typically proceeds via the formation of the triazole ring followed by nitro reduction.

Critical Impurity Classes:
  • Regioisomers: The 1,2,4-triazole ring can tautomerize (1H, 2H, 4H). While the target is often the 1H-tautomer, methylation or protection steps can lock the ring in the undesired N2 position.

  • Synthetic Intermediates: Residual hydrazides or amidines from the ring-closure step.

  • Aniline Oxidation Products: Azo-dimers formed during air exposure of the electron-rich aniline moiety.

  • Inorganic Entrapment: Palladium residues (from reduction) or inorganic salts (from cyclization) that are invisible to UV detection.

Visualization: Impurity Genesis Pathway

The following diagram maps the standard synthetic route and the entry points for critical impurities.

ImpurityMap Start 3-Nitro-4-methoxybenzoic Acid Inter1 Intermediate: Hydrazide/Amidine Start->Inter1 Cyclization Step 1: Triazole Ring Formation Inter1->Cyclization Imp1 Impurity A: Uncyclized Hydrazide Inter1->Imp1 Incomplete Reaction NitroCmpd Nitro-Triazole Precursor Cyclization->NitroCmpd Reduction Step 2: Nitro Reduction (Pd/C) NitroCmpd->Reduction Final Target: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Reduction->Final Imp2 Impurity B: Des-amino (Over-reduction) Reduction->Imp2 Dehalogenation side-reaction Imp4 Hidden Impurity: Residual Pd / Salts Reduction->Imp4 Catalyst Leaching Imp3 Impurity C: Azo-Dimer (Oxidation) Final->Imp3 Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of organic and inorganic impurities.

Methodology Comparison: HPLC vs. qNMR[1][2][3]

Method A: HPLC-UV/MS (The Sensitivity Specialist)

High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry is the gold standard for identifying related substances.

  • Mechanism: Separation based on hydrophobicity (C18 column) followed by UV absorption (254 nm) and m/z detection.

  • Strength: Excellent sensitivity (LOD < 0.05%). Can resolve structural isomers.

  • Weakness: Requires Relative Response Factors (RRF). If the triazole ring absorbs UV differently than the aniline precursor, area % will not reflect mass %. Blind to inorganic salts.

Method B: 1H-qNMR (The Absolute Truth)

Quantitative Nuclear Magnetic Resonance uses an internal standard to determine absolute purity (assay).

  • Mechanism: Molar response is directly proportional to the number of nuclei. No response factors needed.

  • Strength: Detects total organic content vs. inorganics. Absolute quantification.

  • Weakness: Lower sensitivity (LOQ ~0.1-0.5%). Signal overlap can be an issue in complex aromatic regions.

Comparative Data Summary
FeatureHPLC-UV/MS1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Reference Standard Required (for accurate quant)Not Required (uses Internal Std)
Detection Limit Trace (< 0.05%)Bulk (> 0.5%)
Inorganic Detection No (Invisible)Indirectly (via mass balance)
Throughput High (Automated)Medium (Manual Processing)
Best Use Case Impurity ProfilingPotency/Assay Assignment

Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Assessment

Objective: To separate and quantify organic impurities including regioisomers.

System: Agilent 1290 Infinity II or equivalent. Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm). Note: The Charged Surface Hybrid (CSH) particle is chosen to improve peak shape for basic anilines.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH ~2.7)

  • B: Acetonitrile[1]

  • Gradient: 5% B to 95% B over 20 min.

Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 1:1 Water:MeCN.

  • Injection: 5 µL.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/hydrazide impurities).

  • MS Settings: ESI+, Scan range 100-600 m/z. Look for [M+H]+ = 191.09 (approx).

Self-Validating Step: Inject a "System Suitability Solution" containing the starting material (Nitro-precursor). Resolution (Rs) between the Nitro-precursor and Target Aniline must be > 2.0.

Protocol 2: qNMR Absolute Assay

Objective: To determine the true mass percentage, accounting for invisible salts/solvents.

Instrument: Bruker Avance III 400 MHz (or higher). Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity). Chosen for its distinct singlet at ~6.3 ppm, avoiding the aromatic region of the aniline.

Procedure:

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Solvent: Add 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to equivalent of 2 protons) and the unique Methoxy singlet of the sample (3 protons, ~3.8 ppm).

Calculation:



Where


 = Integral, 

= Number of protons,

= Molecular Weight,

= Mass.

Case Study: The "Salt Trap"

In a recent validation of a commercial batch of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline, we observed a classic discrepancy.

Experimental Data:

MethodResultInterpretation
HPLC-UV (254 nm) 99.4% Indicates high organic purity. Very few related substances.
qNMR (DMSO-d6) 94.2% Discrepancy of 5.2%.
Residue on Ignition 4.8%Confirmed presence of inorganic salts (likely NaCl or Pd remnants).
Decision Logic for Researchers

Use the following workflow to select the correct validation path.

Workflow Start Sample Received Q1 Is Ref Standard Available? Start->Q1 PathA Run HPLC-UV (Relative Purity) Q1->PathA Yes PathB Run qNMR (Absolute Purity) Q1->PathB No Decision Compare Results PathA->Decision PathB->Decision Outcome1 Match (<2% diff) Release Batch Decision->Outcome1 Outcome2 Mismatch (>2% diff) Check Inorganics/Solvents Decision->Outcome2

Figure 2: Decision matrix for analytical method selection.

References

  • BenchChem. (2025).[1][2][3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[4] Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Comparative

High-Resolution Infrared (IR) Spectroscopy for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: A Comparative Guide of ATR-FTIR, KBr Transmission, and DRIFTS

Executive Summary 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a highly functionalized pharmaceutical intermediate characterized by a complex interplay of hydrogen-bonding networks. Its structure—comprising an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a highly functionalized pharmaceutical intermediate characterized by a complex interplay of hydrogen-bonding networks. Its structure—comprising an electron-donating methoxy group, a primary aniline amine, and an electron-withdrawing 1,2,4-triazole ring—presents unique challenges and opportunities for vibrational spectroscopy.

For researchers and drug development professionals, selecting the correct Fourier-Transform Infrared (FTIR) sampling technique is critical for accurate structural elucidation, polymorph screening, and quality control. This guide objectively compares the three primary IR modalities—Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)—providing expected spectral data and self-validating experimental protocols.

Chemical Profiling & Expected IR Spectral Data

The molecular architecture of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline dictates its infrared signature. The presence of both primary (-NH₂) and secondary (-NH- in the triazole ring) amines results in a complex high-frequency region (>3000 cm⁻¹) heavily influenced by intermolecular hydrogen bonding.

Table 1: Expected Fundamental Vibrational Frequencies

Functional Group / ModeExpected Frequency (cm⁻¹)Intensity & Peak ShapeMechanistic Origin
Primary Amine (-NH₂) ~3450 (Asym), ~3350 (Sym)Medium, Sharp doubletN-H stretching of the aniline moiety.
Triazole Amine (-NH-) ~3200 – 3100Medium, BroadN-H stretch; broadening is caused by extensive intermolecular H-bonding.
Aromatic C-H ~3050 – 3000Weak, Sharpsp² C-H stretching of the benzene and triazole rings.
Aliphatic C-H (Methoxy) ~2950, ~2830Weak to Mediumsp³ C-H stretching of the -OCH₃ group.
Triazole C=N ~1650 – 1640Strong, SharpImine-like C=N stretching within the heterocyclic ring.
Aromatic C=C ~1590, ~1510Strong, SharpSkeletal ring breathing vibrations.
Aryl-Alkyl Ether (C-O-C) ~1250 (Asym), ~1040 (Sym)Strong, SharpAsymmetric and symmetric stretching of the methoxy group.
Aromatic C-N ~1280MediumC-N stretching connecting the aniline nitrogen to the ring.

Comparative Analysis of IR Techniques

To capture the nuanced vibrational modes detailed in Table 1, the choice of sampling accessory is paramount. Each technique interacts with the sample's refractive index and particle size differently.

Table 2: Objective Comparison of IR Modalities for API Intermediates

ParameterATR-FTIRKBr TransmissionDRIFTS
Mechanism Evanescent wave penetration[1]Direct beam transmission[2]Diffuse scattering & reflection
Sample Preparation None (Direct analysis)High (Grinding, pressing)[3]Moderate (Dilution with KBr powder)
Spectral Resolution Moderate (Peak shifts possible)Very High (True absorbance)High (Requires Kubelka-Munk correction)
Primary Artifacts Anomalous dispersion at high Refractive Index[4]Christiansen effect (if poorly ground)[5]Specular reflectance distortion
Best Use Case Rapid QC, Polymorph screeningAbsolute structural elucidationTrace impurity analysis in powders

Analytical Workflow & Decision Matrix

The following decision tree dictates the optimal spectroscopic pathway based on the specific analytical goal for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

IR_Workflow Sample Sample: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Goal What is the primary analytical goal? Sample->Goal QC Rapid QC & Polymorph Screening Goal->QC Speed / Non-destructive Bulk High-Resolution Bulk Structural Analysis Goal->Bulk Deep Structural Trace Trace Impurity Profiling Goal->Trace High Sensitivity ATR ATR-FTIR (No Prep, Surface Analysis) QC->ATR KBr KBr Transmission (Dilution, Bulk Analysis) Bulk->KBr DRIFTS DRIFTS (Powder Reflectance) Trace->DRIFTS

Decision matrix for selecting the optimal IR spectroscopy technique based on analytical goals.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols detail not just the steps, but the physicochemical causality behind them.

Protocol A: ATR-FTIR Measurement (Surface & QC Analysis)

ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample[1].

  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Causality: Residual solvents will produce false C-H and O-H stretching bands.

  • Background Acquisition: Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution). Causality: This mathematically ratios out atmospheric H₂O vapor and CO₂ from the final sample spectrum.

  • Sample Application: Deposit 2–5 mg of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline directly onto the crystal[6].

  • Pressure Application (Critical Step): Engage the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample[1]. Air gaps between the powder and the crystal drastically reduce signal intensity and distort peak shapes.

  • Data Correction: Apply an ATR correction algorithm post-acquisition. Causality: Penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum to resemble a standard transmission spectrum, mitigating refractive index artifacts[4].

Protocol B: KBr Pellet Preparation (High-Resolution Transmission)

For absolute structural elucidation, KBr transmission remains the gold standard, as it avoids the surface-dependency of ATR[2].

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 300°C for a minimum of 4 hours prior to use[7]. Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹ that will completely mask the critical primary and secondary amine peaks of the compound's aniline and triazole groups[7].

  • Sample Dilution & Micronization: Weigh 1–2 mg of the compound and 200 mg of the dried KBr (approx. 1% w/w dilution)[8]. Grind vigorously in an agate mortar for 2–3 minutes[2]. Causality: The particle size of the sample must be reduced to less than the wavelength of incident IR light (< 2 µm). Failure to do so results in Mie scattering and the Christiansen effect (anomalous dispersion), which causes sloping baselines and asymmetric peak distortion[5].

  • Pellet Pressing: Transfer the homogeneous powder to a 13 mm stainless steel die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 5 minutes[7]. Causality: The vacuum removes entrapped air. Under high pressure, the alkali halide exhibits cold flow (plasticity), fusing into a continuous, IR-transparent crystalline lattice[2][8].

  • Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background[7].

References

  • Attenuated total reflectance (ATR)
  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs Source: Journal of Chemical Education - ACS Publications URL
  • Analysis of Tablets Using Attenuated Total Reflection Infrared Spectroscopy: Spectral Artifacts and Their Correction Source: American Pharmaceutical Review URL
  • KBr Pellet Method Source: Shimadzu URL
  • Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis Source: ScienceIJSAR URL
  • What Is The Purpose Of Making KBr Pellets For FTIR?
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell Analytical URL
  • KBr Pellet Common Faults | Spectroscopy Guides Source: Specac Ltd URL

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Triazole Aniline Derivatives for Researchers and Drug Development Professionals

Introduction: The Critical Role of Pharmacokinetics in Triazole Aniline Derivative Development The triazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pharmacokinetics in Triazole Aniline Derivative Development

The triazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an aniline moiety into triazole scaffolds has emerged as a promising strategy for developing novel drug candidates with enhanced potency and selectivity. However, the therapeutic success of these derivatives is not solely dependent on their intrinsic activity but is critically governed by their pharmacokinetic profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive comparison of the pharmacokinetic properties of various triazole aniline derivatives, drawing upon preclinical experimental data. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering insights to guide the selection and optimization of promising drug candidates. By understanding the nuances of their ADME profiles, researchers can better predict clinical outcomes, optimize dosing regimens, and mitigate potential drug-drug interactions.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The pharmacokinetic parameters of a drug dictate its concentration in the body over time, which is fundamental to its efficacy and safety.[4] Below, we compare the key pharmacokinetic parameters of several novel triazole antifungal agents, including derivatives with aniline-like substructures, based on data from preclinical studies in rodents.

Interspecies Pharmacokinetic Comparison of Novel Triazole Derivatives

A study comparing a series of novel triazole antifungal agents (SYN derivatives) provides valuable insights into their pharmacokinetic behavior in different animal models.[5] The data, summarized in the tables below, highlights the impact of subtle structural modifications on the ADME profiles of these compounds.

Table 1: Comparative Pharmacokinetics of Triazole Derivatives in Mice (Single Intravenous Dose of 20 mg/kg)

CompoundHalf-life (t½, h)AUC₀₋∞ (µg·h/mL)Clearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)
SYN-2836 4.5 ± 0.825.0 ± 5.013.6 ± 2.74.9 ± 0.6
SYN-2869 6.0 ± 0.763.6 ± 12.35.4 ± 1.02.5 ± 0.3
SYN-2903 5.3 ± 0.455.4 ± 4.56.1 ± 0.52.6 ± 0.2
SYN-2921 4.8 ± 0.529.3 ± 3.111.5 ± 1.24.2 ± 0.5

Data presented as mean ± standard deviation.

Table 2: Comparative Pharmacokinetics of Triazole Derivatives in Rats (Single Intravenous Dose of 20 mg/kg)

CompoundHalf-life (t½, h)AUC₀₋∞ (µg·h/mL)Clearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)
SYN-2836 2.2 ± 0.612.22 ± 2.127.3 ± 4.74.9 ± 1.6
SYN-2869 2.5 ± 0.212.92 ± 0.7325.8 ± 1.45.1 ± 0.6
SYN-2903 2.6 ± 0.432.55 ± 7.1110.5 ± 2.02.2 ± 0.5
SYN-2921 1.8 ± 0.77.86 ± 4.1649.3 ± 26.27.2 ± 3.8

Data presented as mean ± standard deviation.

Table 3: Oral Bioavailability of Triazole Derivatives in Mice (Single Oral Dose of 50 mg/kg)

CompoundCmax (µg/mL)Tmax (h)Bioavailability (%)
SYN-2836 7.31 ± 2.530.5>45
SYN-2869 6.29 ± 0.851.0>45
SYN-2903 6.16 ± 0.391.0>45
SYN-2921 3.41 ± 0.340.5>45

Data presented as mean ± standard deviation.

From this data, we can observe significant interspecies differences in the pharmacokinetics of these compounds. For instance, the clearance of SYN-2836 is considerably higher in rats compared to mice, leading to a shorter half-life and lower overall exposure (AUC). Such differences are crucial considerations when extrapolating preclinical data to predict human pharmacokinetics.

The Influence of Aniline Ring Substitution on Pharmacokinetic Properties

The substitution pattern on the aniline ring plays a pivotal role in modulating the physicochemical properties of triazole derivatives, which in turn dictates their pharmacokinetic behavior. A study focused on 1,2,3-triazole derivatives of aniline explored the relationship between the position of substitution (ortho, meta, or para) and lipophilicity, a key determinant of drug absorption and distribution.[1]

While this study provides valuable in silico predictions of ADME properties, it underscores a critical principle: lipophilicity is directly influenced by the substitution pattern on the aniline ring.[1] The experimental determination of lipophilicity via reversed-phase thin-layer chromatography (RP-TLC) revealed that para-substituted compounds consistently demonstrated the lowest lipophilicity.[1] This is likely due to a more rigid molecular structure and reduced potential for intramolecular interactions.[1]

These findings suggest that the position of substitution on the aniline moiety can be strategically modified to fine-tune the pharmacokinetic profile of a drug candidate. For instance, lower lipophilicity might lead to reduced plasma protein binding and a different tissue distribution profile. However, it is imperative to validate these in silico predictions with robust in vivo experimental data.

Metabolic Pathways and Potential for Drug-Drug Interactions

Triazole antifungals are predominantly metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6] This metabolic pathway is a critical consideration in drug development, as it can lead to significant drug-drug interactions. Many triazole derivatives are not only substrates but also inhibitors of CYP3A4, which can alter the metabolism of co-administered drugs.[6]

The aniline moiety itself can be a site of metabolism, typically through hydroxylation or N-acetylation. The specific metabolic fate of a triazole aniline derivative will depend on the overall structure of the molecule and the accessibility of different sites to metabolic enzymes.

Triazole Aniline Derivative Triazole Aniline Derivative Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Triazole Aniline Derivative->Phase I Metabolism (CYP450) Oxidation, Hydroxylation Excretion Excretion Triazole Aniline Derivative->Excretion Unchanged Metabolites Metabolites Phase I Metabolism (CYP450)->Metabolites Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation)->Excretion Metabolites->Phase II Metabolism (Conjugation) Glucuronidation, Sulfation

Caption: Generalized metabolic pathway of triazole aniline derivatives.

Experimental Protocols for Comparative Pharmacokinetic Studies

To ensure the generation of reliable and comparable pharmacokinetic data, standardized experimental protocols are essential. The following outlines a typical workflow for an in vivo pharmacokinetic study in rodents.

In Vivo Pharmacokinetic Study Workflow

cluster_prestudy Pre-study cluster_study Study Conduct cluster_poststudy Post-study Analysis Dose Formulation Dose Formulation Drug Administration Drug Administration Dose Formulation->Drug Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Drug Administration Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration->Blood Sampling (Serial) Plasma Processing Plasma Processing Blood Sampling (Serial)->Plasma Processing Bioanalytical Quantification Bioanalytical Quantification Plasma Processing->Bioanalytical Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Quantification->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

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Comparative

Advanced Analytical Workflows for Confirming the Synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline: An LC-MS Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical modalities with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) for struc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical modalities with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

Introduction: The Analytical Challenge

The compound 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline (Chemical Formula: C₉H₁₀N₄O, Exact Mass: 190.085 Da) is a highly functionalized, polar heterocyclic building block. Scaffolds containing methoxy-substituted anilines and triazole rings are critical intermediates in the synthesis of modern therapeutics, including allosteric tyrosine kinase 2 (TYK2) inhibitors[1].

Confirming the successful synthesis of this intermediate presents specific analytical challenges:

  • High Polarity & Hydrogen Bonding: The primary amine (aniline) and the tautomeric 1H-1,2,4-triazole ring engage in strong intermolecular hydrogen bonding, making the compound highly polar.

  • Thermal Lability: Triazole rings can be susceptible to thermal degradation at the high temperatures required for vaporization in traditional gas-phase techniques.

  • Regioisomerism: The synthesis often yields unwanted regioisomers (e.g., substitution at the 4-position instead of the 5-position), requiring an analytical method capable of resolving closely related impurities.

To establish a self-validating quality control system, researchers must select an analytical modality that balances structural specificity, sensitivity, and throughput[2].

Comparative Analysis of Analytical Modalities

When confirming the synthesis of polar pharmaceutical intermediates, four primary techniques are typically considered: LC-MS, GC-MS, HPLC-UV, and NMR Spectroscopy.

Why GC-MS Fails for Triazole-Anilines

Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. The strong hydrogen-bonding network of the triazole and aniline moieties results in a high boiling point and poor volatility. Subjecting this compound to GC inlet temperatures (typically >250°C) often leads to thermal degradation or irreversible adsorption to the inlet liner. While chemical derivatization (e.g., silylation) can improve volatility, it adds time-consuming sample preparation steps and introduces quantitative variability.

The Limitations of HPLC-UV and NMR

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is excellent for assessing chromatographic purity, it lacks mass confirmation. Unreacted starting materials or structurally similar byproducts may co-elute, leading to false positives. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive atomic-level structural elucidation (confirming the exact regiochemistry of the methoxy and triazole groups). However, NMR requires highly pure, concentrated samples (>1 mg) and lacks the throughput necessary for rapid reaction monitoring.

The Gold Standard: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (ESI), is the optimal technique[3]. The reversed-phase LC easily handles the compound's mixed polarity, while the basic nitrogen atoms on the aniline and triazole rings readily accept protons in the ESI+ mode to form a stable[M+H]⁺ ion (m/z 191.09)[4].

Table 1: Quantitative Comparison of Analytical Techniques
Analytical TechniqueLimit of Detection (LOD)Analysis TimeStructural SpecificitySuitability for Polar Heterocycles
LC-MS/MS (ESI+) 1–10 ng/mL5–10 minsHigh (Mass + Fragments)Excellent (No derivatization)
GC-MS (EI) 50–100 ng/mL15–30 minsHigh (Library Match)Poor (Requires derivatization)
HPLC-UV 0.1–1 µg/mL10–20 minsLow (Retention only)Good (Purity assessment only)
¹H/¹³C NMR >1 mg total mass15–60 minsVery High (Atomic)Moderate (Requires high purity)

Logical Decision Framework for Method Selection

The following decision tree illustrates the causality behind selecting LC-MS over alternative methods for this specific class of compounds.

MethodSelection Start Synthesized Compound: 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline Q1 Is rapid reaction monitoring and mass confirmation required? Start->Q1 NMR NMR Spectroscopy (Definitive Structure) Q1->NMR No, need absolute regiochemistry Q2 Is the compound volatile and thermally stable? Q1->Q2 Yes GCMS GC-MS (Fails due to triazole thermal lability) Q2->GCMS Yes (False for this compound) Q3 Are co-eluting impurities likely present? Q2->Q3 No (Highly polar) HPLC HPLC-UV (Lacks mass specificity) Q3->HPLC No LCMS LC-MS/MS (ESI+) (Optimal for polar, basic heterocycles) Q3->LCMS Yes

Logical Decision Tree for Selecting the Optimal Analytical Modality.

Experimental Protocol: LC-MS Confirmation Workflow

To ensure a self-validating system, the following protocol leverages reversed-phase chromatography paired with positive electrospray ionization (ESI+). The addition of formic acid is a critical mechanistic choice: it acts as an ion-pairing agent to improve peak shape and provides the abundant protons necessary to efficiently ionize the basic aniline and triazole nitrogens[5].

Sample Preparation
  • Dilution: Dissolve 1 mg of the crude synthetic product in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:1000 in a diluent of 50:50 Water:Acetonitrile to achieve a final concentration of 1 µg/mL.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any insoluble polymeric byproducts.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse-Phase Column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Causality: The methoxy-phenyl core provides sufficient hydrophobicity for retention, while the small particle size ensures sharp resolution of regioisomers.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Precursor Ion: m/z 191.09 ([M+H]⁺).

  • Expected Product Ions (MS/MS): Fragmentation typically yields the loss of the methoxy radical/group or cleavage of the triazole ring, producing diagnostic fragment ions at m/z ~176 (loss of -CH₃) and m/z ~148.

LCMSWorkflow Prep Sample Preparation Dilute to 1 µg/mL in MeOH/H2O (50:50) LC Chromatographic Separation C18 Column, Gradient Elution (0.1% Formic Acid) Prep->LC Ion Electrospray Ionization (ESI+) Protonation of Aniline/Triazole [M+H]+ = 191.09 LC->Ion MS Mass Analysis (MS/MS) Precursor -> Product Ion Transitions Ion->MS Data Data Interpretation Extracted Ion Chromatogram (EIC) Integration MS->Data

Step-by-Step Experimental Workflow for LC-MS/MS Confirmation.

Conclusion

For the structural confirmation and reaction monitoring of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline, LC-MS/MS heavily outperforms GC-MS and HPLC-UV. By leveraging the basicity of the aniline and triazole nitrogens via ESI+ and utilizing a reversed-phase gradient, researchers can achieve highly sensitive, structurally specific, and rapid confirmation of their synthetic workflows without the risk of thermal degradation or the ambiguity of co-eluting impurities.

References

  • SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from: [Link]

  • SciSpace / Biological and Pharmaceutical Bulletin. Current developments in LC-MS for pharmaceutical analysis. Retrieved from:[Link]

  • ResearchGate. Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Retrieved from: [Link]

  • National Institutes of Health (PMC). Deuterium in drug discovery: progress, opportunities and challenges (Deucravacitinib Synthesis Context). Retrieved from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline for Laboratory Professionals

The proper disposal of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes an aniline moiety and a triazole...

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes an aniline moiety and a triazole ring, this compound should be handled as a potentially toxic and hazardous substance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

While specific data for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is limited, analogous compounds suggest it should be treated with caution. A structurally similar compound, 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1][2]

Aniline, the parent compound, is a combustible liquid and is known to be toxic, with the ability to be absorbed through the skin.[3] It is also considered a potential carcinogen.[4] Triazole derivatives may also possess significant toxicological properties.[5] Therefore, it is prudent to handle 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline as a hazardous substance.

Table 1: Potential Hazard Classifications

Hazard ClassGHS Hazard StatementSource for Structurally Similar Compounds
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]

II. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6]

  • Body Protection: A laboratory coat and closed-toe shoes.[1]

  • Respiratory Protection: May be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance.[1]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline and its associated waste is through an approved hazardous waste management service.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline," and the date of accumulation.[8][9]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[4][10]

2. Waste Collection:

  • Solid Waste: Carefully collect any solid 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[7] Polyethylene containers are often a suitable choice.[4]

  • Liquid Waste: Collect solutions containing 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline in a separate, sealed, and chemically compatible hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[11]

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[8][12]

  • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4]

  • Keep waste containers tightly closed except when adding waste.[11]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Ensure all disposal activities are in compliance with local, state, and federal regulations.[13]

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: For large spills, evacuate the immediate area and alert nearby personnel.[7]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined above.

  • Containment and Absorption:

    • For solid spills , carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] Moistening the material slightly with water may help prevent it from becoming airborne.[14]

    • For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

SpillResponse spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Full PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain_solid Solid Spill: Sweep carefully (moisten if needed) small_spill->contain_solid contain_liquid Liquid Spill: Absorb with inert material small_spill->contain_liquid contact_ehs Contact EHS/Emergency Services Immediately large_spill->contact_ehs collect Collect all materials into a labeled hazardous waste container contain_solid->collect contain_liquid->collect decontaminate Decontaminate spill area with solvent, then soap & water collect->decontaminate end End: Spill Managed decontaminate->end contact_ehs->end

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